5-(Bromomethyl)-2-methylpyridine hydrobromide
Description
Properties
IUPAC Name |
5-(bromomethyl)-2-methylpyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN.BrH/c1-6-2-3-7(4-8)5-9-6;/h2-3,5H,4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDJZTHUYQRPRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622905 | |
| Record name | 5-(Bromomethyl)-2-methylpyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
718608-10-7 | |
| Record name | 5-(Bromomethyl)-2-methylpyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Bromomethyl)-2-methylpyridine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-(Bromomethyl)-2-methylpyridine hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Bromomethyl)-2-methylpyridine hydrobromide is a key heterocyclic building block in organic synthesis, particularly valued in the pharmaceutical industry for the construction of complex molecular architectures. Its bifunctional nature, featuring a reactive bromomethyl group and a pyridine core, makes it a versatile reagent for introducing the 2-methyl-5-pyridyl moiety into a wide range of molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its relevance to drug discovery and development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the table below. While experimental data for the hydrobromide salt is limited in publicly available literature, properties of the parent compound, 5-bromo-2-methylpyridine, are also provided for context.
| Property | Value | Source |
| IUPAC Name | 5-(bromomethyl)-2-methylpyridine;hydrobromide | [1] |
| CAS Number | 718608-10-7 | [1] |
| Molecular Formula | C₇H₉Br₂N | [1] |
| Molecular Weight | 266.96 g/mol | [1] |
| Appearance | Off-white crystalline solid (for the free base) | [2] |
| Melting Point | 32-36 °C (for the free base, 5-bromo-2-methylpyridine) | [3] |
| Boiling Point | 74°C / 17mmHg (for the free base, 5-bromo-2-methylpyridine) | [4] |
| Solubility | Slightly soluble in chloroform and ethyl acetate (for the free base) | [5] |
| Storage | Store in a cool, dark place under an inert atmosphere | [6] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves a two-step process starting from 2-methylpyridine (2-picoline). The first step is the bromination of the pyridine ring, followed by the bromination of the methyl group.
Step 1: Synthesis of 5-Bromo-2-methylpyridine
Several methods for the synthesis of 5-bromo-2-methylpyridine have been reported. A common approach involves the direct bromination of 2-methylpyridine.
Experimental Protocol:
-
To a four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a gas absorption device, add 2-methylpyridine.
-
Heat the flask to 150°C.
-
Slowly add bromine to the flask under the irradiation of a 150W tungsten lamp.
-
After the addition is complete, continue stirring at 150°C for an additional 15 minutes.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, add ethanol to the reaction flask and stir until the solid is fully dispersed.
-
The crude product is then purified by recrystallization from a mixed solvent of ethanol and ethyl acetate to yield pure 5-bromo-2-methylpyridine.[4]
Step 2: Synthesis of this compound
The second step involves the radical bromination of the methyl group of 5-bromo-2-methylpyridine, followed by the formation of the hydrobromide salt.
Experimental Protocol:
-
Dissolve 5-bromo-2-methylpyridine in a suitable solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) and a radical initiator, such as azobisisobutyronitrile (AIBN).
-
Reflux the mixture while monitoring the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture and filter to remove succinimide.
-
Evaporate the solvent under reduced pressure to obtain the crude 5-(bromomethyl)-2-methylpyridine.
-
Dissolve the crude product in a suitable solvent (e.g., diethyl ether) and bubble hydrogen bromide gas through the solution, or add a solution of HBr in a suitable solvent, to precipitate the hydrobromide salt.
-
Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.
Reactivity and Applications in Drug Development
The reactivity of this compound is dominated by the electrophilic nature of the bromomethyl group, making it an excellent alkylating agent. The pyridine nitrogen can also participate in reactions, although it is protonated in the hydrobromide salt.
Nucleophilic Substitution Reactions
The primary application of this reagent is in nucleophilic substitution reactions where the bromide is displaced by a variety of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the facile introduction of the 2-methyl-5-pyridylmethyl moiety into target molecules.
An example of its utility is in the synthesis of novel pyridine derivatives through reactions with various nucleophiles. A related compound, 2-(bromomethyl)pyridine hydrobromide, is used in the preparation of various biologically active molecules, including triazole and benzoxazinone derivatives.[7]
Suzuki Cross-Coupling Reactions
While the bromomethyl group is the primary site of reactivity, the bromo-substituted pyridine ring of the precursor, 5-bromo-2-methylpyridine, is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the formation of carbon-carbon bonds and the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.[8]
Applications in Medicinal Chemistry
Pyridine-containing compounds are of significant interest in medicinal chemistry due to their presence in numerous natural products and synthetic drugs. 5-Bromo-2-methylpyridine and its derivatives are valuable intermediates in the synthesis of cardiovascular and cerebrovascular drugs.[4][9] For instance, the related compound 3-(bromomethyl)-5-methylpyridine is a key intermediate in the synthesis of the antihistamine drug rupatadine.[10] The structural motif provided by 5-(bromomethyl)-2-methylpyridine is therefore highly relevant for the development of new therapeutic agents.
Safety and Handling
This compound is classified as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and is harmful if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Stability and Storage
5-Bromo-2-methylpyridine should be stored in a cool, dark place under an inert atmosphere.[6] The hydrobromide salt is expected to be a more stable, crystalline solid, making it easier to handle and store than the free base. It is important to protect it from moisture.
Conclusion
This compound is a valuable and versatile reagent for organic synthesis, particularly in the field of drug discovery. Its ability to act as an alkylating agent allows for the straightforward incorporation of the 2-methyl-5-pyridylmethyl group into a diverse range of molecules. While some of its physical properties are not extensively documented, its synthesis and reactivity are well-established, making it a reliable tool for medicinal chemists and researchers in the life sciences. Careful handling and storage are necessary to ensure its safe and effective use in the laboratory.
References
- 1. This compound | C7H9Br2N | CID 22145605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-Bromo-2-methylpyridine = 99.0 HPLC 3430-13-5 [sigmaaldrich.com]
- 4. Page loading... [guidechem.com]
- 5. chembk.com [chembk.com]
- 6. 3430-13-5|5-Bromo-2-methylpyridine|BLD Pharm [bldpharm.com]
- 7. 2-(Bromomethyl)pyridine 98 31106-82-8 [sigmaaldrich.com]
- 8. 5-Bromo-2-methylpyridine | 3430-13-5 [chemicalbook.com]
- 9. 5-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Structural Analysis of 5-(Bromomethyl)-2-methylpyridine hydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural analysis of 5-(Bromomethyl)-2-methylpyridine hydrobromide, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific experimental data for the title compound in public databases, this guide synthesizes information from closely related analogs and theoretical predictions to offer a robust analytical framework. It includes detailed methodologies for potential synthesis and characterization, quantitative data presented in structured tables, and logical workflows visualized with Graphviz diagrams. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of pyridine-based compounds in drug discovery and development.
Introduction
This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and organic synthesis. Its bifunctional nature, featuring a reactive bromomethyl group and a pyridine core, makes it a versatile building block for the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs). The hydrobromide salt form often enhances the stability and handling properties of the parent molecule.
A thorough understanding of the three-dimensional structure, spectroscopic properties, and potential synthetic pathways of this compound is crucial for its effective utilization in research and development. This guide aims to provide a detailed structural and analytical perspective, addressing the current information gap by leveraging data from analogous structures and established analytical techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These values are primarily computed and sourced from publicly available chemical databases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₉Br₂N | PubChem CID: 22145605[1] |
| Molecular Weight | 266.96 g/mol | PubChem CID: 22145605[1] |
| IUPAC Name | 5-(bromomethyl)-2-methylpyridine;hydrobromide | PubChem CID: 22145605[1] |
| CAS Number | 718608-10-7 | PubChem CID: 22145605[1] |
| Canonical SMILES | CC1=NC=C(C=C1)CBr.Br | PubChem CID: 22145605[1] |
| InChI Key | HEDJZTHUYQRPRW-UHFFFAOYSA-N | PubChem CID: 22145605[1] |
Synthesis and Purification
Proposed Synthetic Workflow
The synthesis can be conceptualized as a two-step process starting from 2,5-lutidine (2,5-dimethylpyridine), as illustrated in the workflow diagram below.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol
Materials:
-
2,5-Lutidine
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Hydrobromic acid (48% in acetic acid)
-
Diethyl ether, anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step 1: Synthesis of 5-(Bromomethyl)-2-methylpyridine
-
To a solution of 2,5-lutidine (1 equivalent) in anhydrous carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of azobisisobutyronitrile.
-
Heat the reaction mixture to reflux and irradiate with a UV lamp for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-(bromomethyl)-2-methylpyridine as a free base.
Step 2: Formation of the Hydrobromide Salt
-
Dissolve the purified 5-(bromomethyl)-2-methylpyridine in a minimal amount of anhydrous diethyl ether.
-
Slowly add a solution of hydrobromic acid in acetic acid (1.1 equivalents) dropwise with stirring.
-
A precipitate should form upon addition. Continue stirring for 30 minutes at room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether.
-
Dry the product under vacuum to yield this compound.
Structural Analysis
Crystallographic Analysis
As of the date of this publication, no single-crystal X-ray diffraction data for this compound is available in the Cambridge Crystallographic Data Centre (CCDC) or other public databases.
For illustrative purposes, the crystallographic data for a related compound, 5-bromo-2-methyl-pyridine N-oxide, is presented in Table 2. This data provides insight into the types of intermolecular interactions that can be expected in crystalline pyridine derivatives. In the crystal structure of 5-bromo-2-methyl-pyridine N-oxide, molecules are linked by C-H···O hydrogen bonds to form centrosymmetric dimers.
Table 2: Illustrative Crystallographic Data for 5-Bromo-2-methyl-pyridine N-oxide
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.3060 (15) |
| b (Å) | 11.351 (2) |
| c (Å) | 8.4950 (17) |
| β (°) | 111.01 (3) |
| Volume (ų) | 657.7 (3) |
| Z | 4 |
Data sourced from Acta Crystallographica Section E, 2008, 64, o1060.[2]
Spectroscopic Analysis
Experimental ¹H and ¹³C NMR spectra for this compound are not available in the reviewed literature. However, predicted chemical shifts and the analysis of spectra from analogous compounds can provide valuable insights.
Expected ¹H NMR Spectral Features:
-
A singlet corresponding to the methyl protons (-CH₃) in the range of δ 2.4-2.6 ppm.
-
A singlet for the bromomethyl protons (-CH₂Br) around δ 4.5-4.7 ppm.
-
A set of signals for the three aromatic protons on the pyridine ring, likely in the range of δ 7.0-8.5 ppm. The protonation of the pyridine nitrogen will lead to a downfield shift of these protons compared to the free base.
Expected ¹³C NMR Spectral Features:
-
A signal for the methyl carbon (-CH₃) around δ 20-25 ppm.
-
A signal for the bromomethyl carbon (-CH₂Br) in the range of δ 30-35 ppm.
-
Signals for the five pyridine ring carbons, with the carbon atoms adjacent to the nitrogen atom appearing at the most downfield shifts.
For comparison, the reported ¹H NMR data for the related compound 5-bromo-2-methylpyridine in CDCl₃ is presented in Table 3.
Table 3: ¹H NMR Data for 5-Bromo-2-methylpyridine
| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| -CH₃ | 2.51 | s | - |
| H-6 | 8.55 | d | 2.3 |
| H-4 | 7.68 | dd | 8.3, 2.5 |
| H-3 | 7.05 | d | 8.3 |
Data sourced from a patent (EP1422218).[3]
A detailed experimental FTIR spectrum with vibrational mode assignments for this compound is not currently available. A theoretical vibrational analysis would be required for definitive assignments. However, characteristic absorption bands can be predicted based on the functional groups present in the molecule.
Table 4: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Mode |
| 3100-3000 | C-H stretching (aromatic) |
| 3000-2850 | C-H stretching (aliphatic) |
| 1600-1450 | C=C and C=N stretching (pyridine ring) |
| 1450-1350 | C-H bending (aliphatic) |
| 1250-1000 | C-N stretching |
| 700-600 | C-Br stretching |
The presence of the hydrobromide salt would also be expected to give rise to a broad absorption band in the region of 2500-2300 cm⁻¹ corresponding to the N⁺-H stretching vibration.
Experimental mass spectrometry data for this compound is not available. The expected mass spectrum would show a molecular ion peak for the free base, 5-(bromomethyl)-2-methylpyridine, due to the loss of HBr. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in characteristic M and M+2 peaks of nearly equal intensity for all bromine-containing fragments.
Predicted Fragmentation Pathway:
Caption: A simplified predicted fragmentation pathway for 5-(bromomethyl)-2-methylpyridine.
Conclusion
This technical guide has provided a detailed, albeit partially theoretical, structural analysis of this compound. While a comprehensive experimental dataset for this specific compound is not yet publicly available, this guide serves as a foundational resource by presenting predicted data, methodologies based on established chemical principles, and comparative data from closely related compounds. The information and workflows presented herein are intended to aid researchers in the synthesis, characterization, and application of this and similar pyridine derivatives in the pursuit of new therapeutic agents. Further experimental work is warranted to validate the predicted structural and spectroscopic properties of this important synthetic intermediate.
References
An In-depth Technical Guide to 5-(Bromomethyl)-2-methylpyridine hydrobromide
CAS Number: 718608-10-7
This technical guide provides a comprehensive overview of 5-(Bromomethyl)-2-methylpyridine hydrobromide, a key intermediate in organic synthesis, particularly in the development of pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, reactivity, and safe handling.
Chemical and Physical Properties
This compound is a pyridinium salt that serves as a reactive electrophile in various chemical transformations. Its structure features a pyridine ring substituted with a methyl group at the 2-position and a bromomethyl group at the 5-position, with the pyridine nitrogen protonated by hydrobromic acid.
Table 1: Chemical Identifiers and Computed Physical Properties
| Property | Value | Source |
| CAS Number | 718608-10-7 | [1] |
| Molecular Formula | C₇H₉Br₂N | [1] |
| Molecular Weight | 266.96 g/mol | [1] |
| IUPAC Name | 5-(bromomethyl)-2-methylpyridine;hydrobromide | [1] |
| SMILES | CC1=NC=C(C=C1)CBr.Br | [1] |
| InChI Key | HEDJZTHUYQRPRW-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area | 12.9 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
Synthesis
The primary route for the synthesis of this compound involves the free-radical bromination of the corresponding dimethylpyridine precursor, 2,5-lutidine (2,5-dimethylpyridine). This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under reflux in a non-polar solvent like carbon tetrachloride. The hydrobromide salt is then formed by treatment with hydrobromic acid.
While a specific, detailed experimental protocol for the synthesis of CAS number 718608-10-7 is not explicitly available in the reviewed literature, a general procedure can be inferred from similar reactions. For instance, the synthesis of the related compound 2-bromo-5-bromomethylpyridine involves refluxing 2-bromo-5-picoline with NBS and AIBN in carbon tetrachloride.[2]
Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis of this compound.
Reactivity and Applications
This compound is primarily utilized as an alkylating agent in organic synthesis. The bromomethyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions (S_N2) with a variety of nucleophiles.
A significant application of this compound is in the synthesis of the second-generation antihistamine, Rupatadine.
Experimental Protocol: Synthesis of Rupatadine
This protocol details the N-alkylation of desloratadine with this compound.
-
Materials:
-
Desloratadine
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
A mixture of desloratadine (200 mg, 0.643 mmol), this compound (224 mg, 0.836 mmol), and K₂CO₃ (231 mg, 1.67 mmol) in DMF (10 mL) is stirred at room temperature for 18 hours.[3]
-
The reaction mixture is then diluted with EtOAc.[3]
-
The organic layer is washed sequentially with water (twice) and brine.[3]
-
The organic layer is dried over Na₂SO₄, filtered, and concentrated to yield Rupatadine.[3]
-
Reaction Workflow:
Caption: Workflow for the synthesis of Rupatadine using this compound.
Spectral Data (Predicted)
No experimental spectral data for this compound has been identified in the reviewed literature. However, the expected spectral characteristics can be predicted based on the analysis of related compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Characteristics |
| ¹H NMR | - Methyl protons (-CH₃): A singlet around 2.5 ppm. - Bromomethyl protons (-CH₂Br): A singlet around 4.5 ppm. - Pyridine ring protons: Aromatic protons in the range of 7.0-8.5 ppm, showing characteristic coupling patterns. The protonation of the pyridine nitrogen will likely cause a downfield shift of the ring protons compared to the free base. |
| ¹³C NMR | - Methyl carbon (-CH₃): A signal in the aliphatic region, likely around 15-25 ppm. - Bromomethyl carbon (-CH₂Br): A signal around 30-40 ppm. - Pyridine ring carbons: Aromatic carbons in the range of 120-160 ppm. |
| IR Spectroscopy | - C-H stretching (aromatic): Peaks above 3000 cm⁻¹. - C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹. - C=C and C=N stretching (aromatic ring): Peaks in the 1400-1600 cm⁻¹ region. - C-Br stretching: A peak in the fingerprint region, typically around 500-600 cm⁻¹. - N-H stretching (pyridinium): A broad absorption in the 2500-3000 cm⁻¹ region. |
| Mass Spectrometry | The mass spectrum of the free base, 5-(bromomethyl)-2-methylpyridine, would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the bromine atom or the entire bromomethyl group. |
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Table 3: GHS Hazard Information [1]
| Pictogram | Signal Word | Hazard Statements |
|
| Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. |
Precautionary Measures:
-
Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Response:
-
If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
-
If on skin: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Logical Relationship of Safety Precautions:
Caption: Logical flow of safety measures for handling this compound.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis, with a notable application in the pharmaceutical industry for the production of Rupatadine. While detailed experimental data on the compound itself is sparse in publicly accessible sources, its synthesis and reactivity can be reliably inferred from established chemical principles and the literature on related compounds. Due to its hazardous nature, strict adherence to safety protocols is essential when handling this chemical. Further research and publication of its experimental properties would be beneficial to the scientific community.
References
An In-depth Technical Guide to 5-(Bromomethyl)-2-methylpyridine hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-(Bromomethyl)-2-methylpyridine hydrobromide, a key building block in synthetic organic chemistry. This document details its chemical identity, physical and safety properties, a detailed experimental protocol for its synthesis, and its application in the construction of complex molecular architectures.
Chemical Identity and Synonyms
This compound is a pyridinium salt that serves as a versatile reagent for introducing the 2-methyl-5-pyridylmethyl moiety into various molecules. A comprehensive list of its synonyms and identifiers is provided below to facilitate literature and database searches.
| Identifier Type | Value |
| IUPAC Name | 5-(bromomethyl)-2-methylpyridine;hydrobromide[1] |
| CAS Number | 718608-10-7[1] |
| PubChem CID | 22145605[1] |
| EC Number | 814-493-2[1] |
| Molecular Formula | C₇H₉Br₂N[1] |
| Molecular Weight | 266.96 g/mol [1] |
| InChI | InChI=1S/C7H8BrN.BrH/c1-6-2-3-7(4-8)5-9-6;/h2-3,5H,4H2,1H3;1H[1] |
| InChIKey | HEDJZTHUYQRPRW-UHFFFAOYSA-N[1] |
| SMILES | CC1=NC=C(C=C1)CBr.Br[1] |
| Depositor-Supplied Synonyms | 5-(Bromomethyl)-2-methylpyridine HBr, 5-(bromomethyl)-2-methyl-pyridine;hydrobromide, SCHEMBL2572533, DTXSID20622905, AKOS022174497, CS-W004023, 5-(Bromomethyl)-2-methylpyridine--hydrogen bromide (1/1)[1] |
| Related Compound (Free Base) | 5-(Bromomethyl)-2-methylpyridine (PubChem CID: 22145606)[1] |
Physicochemical and Safety Data
A summary of the key physicochemical properties and hazard information for this compound is presented below. This information is crucial for safe handling, storage, and use in experimental settings.
| Property | Value |
| Physical State | Solid (Crystalline powder or crystals) |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaled[1] |
| GHS Hazard Classes | Acute Toxicity, Oral (Category 4)Acute Toxicity, Dermal (Category 4)Skin Irritation (Category 2)Eye Irritation (Category 2A)[1] |
| Primary Hazards | Irritant[1] |
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is typically achieved through the radical bromination of the corresponding methyl group on the pyridine ring of 2,5-dimethylpyridine (also known as 2,5-lutidine). The following protocol is a representative procedure based on established methods for benzylic bromination.
Reaction Scheme:
A schematic for the synthesis of this compound.
Materials:
-
2,5-Dimethylpyridine (2,5-Lutidine)
-
N-Bromosuccinimide (NBS)[2]
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (as a radical initiator)
-
Anhydrous Carbon Tetrachloride (CCl₄) or Benzene (as solvent)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
Inert gas supply line
-
Light source (e.g., 250 W lamp) for photo-initiation (optional, depending on the initiator)
-
Standard glassware for workup and purification (separatory funnel, Büchner funnel, etc.)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 2,5-dimethylpyridine in the chosen anhydrous solvent (e.g., carbon tetrachloride).
-
Addition of Reagents: Add N-bromosuccinimide (NBS) and a catalytic amount of the radical initiator (AIBN or benzoyl peroxide) to the solution.
-
Reaction Conditions: The reaction mixture is then heated to reflux under an inert atmosphere. If AIBN is used, the reaction can be initiated by heat. For some protocols, photo-initiation with a lamp is employed to facilitate the generation of bromine radicals from NBS.[3][4]
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by observing the consumption of the starting material and the formation of the product.
-
Workup:
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The succinimide byproduct, which is insoluble in the solvent, is removed by filtration.
-
The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation and Purification:
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The resulting residue is the hydrobromide salt of 5-(bromomethyl)-2-methylpyridine. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ether) to obtain the final product as a crystalline solid.
-
Applications in Organic Synthesis
This compound is a valuable intermediate in the synthesis of a wide range of heterocyclic compounds, particularly in the pharmaceutical industry. The bromomethyl group is a reactive handle that allows for the facile introduction of the 2-methyl-5-pyridylmethyl scaffold via nucleophilic substitution reactions.
Logical Workflow: Synthesis of Imidazopyridine Derivatives
A common application of this reagent is in the synthesis of imidazopyridine derivatives, which are known to possess a broad spectrum of biological activities.[5][6][7] The following workflow illustrates a general synthetic route.
A general workflow for the synthesis of imidazopyridine derivatives.
This workflow highlights the utility of this compound as a key starting material. The initial step involves the alkylation of a suitable nucleophile, which then undergoes a subsequent cyclization reaction to form the fused imidazopyridine ring system. This strategy has been employed in the synthesis of various biologically active molecules.
Role as an Intermediate in Drug Synthesis:
This pyridine derivative is also a crucial intermediate in the synthesis of important pharmaceutical agents. For instance, it is a key building block in the synthesis of varenicline , a medication used for smoking cessation.[8][9][10] The synthesis of varenicline involves a multi-step process where the 2-methyl-5-pyridylmethyl moiety is incorporated into the final tricyclic structure.
Conclusion
This compound is a highly versatile and valuable reagent in organic synthesis. Its straightforward preparation and the reactivity of its bromomethyl group make it an essential building block for the construction of a diverse array of heterocyclic compounds with significant applications in medicinal chemistry and drug development. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and scientists working in these fields.
References
- 1. This compound | C7H9Br2N | CID 22145605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Discovery and development of varenicline for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 5-(Bromomethyl)-2-methylpyridine hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-(Bromomethyl)-2-methylpyridine hydrobromide. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the predicted solubility behavior based on its chemical structure, provides detailed experimental protocols for determining solubility, and includes a generalized experimental workflow.
Physicochemical Properties
This compound is a pyridine derivative. Its structure, containing a polar pyridine ring, a methyl group, and a bromomethyl group, along with its formulation as a hydrobromide salt, suggests it is a polar molecule. The presence of the hydrobromide salt form is expected to enhance its solubility in polar solvents, particularly water.
Chemical Structure:
-
IUPAC Name: 5-(bromomethyl)-2-methylpyridine;hydrobromide[1]
-
Molecular Formula: C₇H₉Br₂N[1]
-
Molecular Weight: 266.96 g/mol [1]
Predicted Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | High | The hydrobromide salt form and the polar pyridine ring should facilitate strong interactions with water molecules. |
| Methanol | Polar Protic | High to Moderate | The polarity of methanol should allow for good solvation of the compound. |
| Ethanol | Polar Protic | Moderate | Similar to methanol, but the slightly lower polarity of ethanol may result in slightly lower solubility. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of polar compounds. |
| Dichloromethane (DCM) | Nonpolar | Low to Insoluble | The high polarity of the hydrobromide salt is unlikely to be well-solvated by a nonpolar solvent like DCM. |
| Hexanes | Nonpolar | Insoluble | As a nonpolar aliphatic hydrocarbon, hexanes are not expected to dissolve a polar salt. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental methods should be employed. The following are detailed protocols for the gravimetric and UV/Vis spectrophotometric methods.
3.1. Gravimetric Method (Shake-Flask Method)
This is a widely used and reliable method for determining equilibrium solubility[3][4].
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask.
-
Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached[3]. The presence of undissolved solid should be visible[4].
-
-
Separation of Undissolved Solid:
-
Once equilibrium is achieved, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-warmed or pre-cooled syringe to the experimental temperature to prevent precipitation[5].
-
Filter the supernatant through a syringe filter (e.g., 0.45 µm) into a pre-weighed container[5].
-
-
Solvent Evaporation and Mass Determination:
-
Evaporate the solvent from the filtered solution under controlled conditions, such as in a vacuum oven at a temperature below the decomposition point of the compound[3].
-
Once the solvent is completely removed, place the container in a desiccator to cool to room temperature and then weigh it accurately.
-
-
Calculation of Solubility:
-
The solubility (S) can be calculated using the following formula: S (g/L) = (Mass of container with residue - Mass of empty container) / Volume of supernatant taken
-
3.2. UV/Vis Spectrophotometry Method
This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region[5].
Methodology:
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Create a series of standard solutions with decreasing concentrations by diluting the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax)[5].
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear, following the Beer-Lambert law[5].
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (steps 1.1 and 1.2).
-
Withdraw a known volume of the clear, filtered supernatant.
-
Dilute the saturated solution with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve[5].
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted solution from the calibration curve.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of the compound.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of this compound.
Caption: Workflow for Experimental Solubility Determination.
References
The Bromomethyl-Pyridine Moiety: A Highly Reactive Synthon for Drug Discovery
An In-depth Technical Guide on the Reactivity and Application of Bromomethyl-Substituted Pyridines
For researchers, medicinal chemists, and drug development professionals, the pyridine scaffold is a cornerstone of molecular design. Its presence in numerous FDA-approved drugs attests to its privileged status. The introduction of a bromomethyl group onto this versatile heterocycle unlocks a treasure trove of synthetic possibilities, offering a highly reactive handle for the construction of complex molecular architectures and the exploration of vast chemical spaces. This technical guide provides a comprehensive overview of the reactivity of the bromomethyl group on a pyridine ring, detailing reaction mechanisms, influencing factors, and practical applications in drug discovery, supported by experimental protocols and quantitative data.
Core Reactivity Principles
The reactivity of a bromomethyl group attached to a pyridine ring is primarily dictated by the electron-deficient nature of the pyridine ring itself. The electronegative nitrogen atom exerts a significant electron-withdrawing inductive effect (-I), which is transmitted through the sigma framework of the ring to the benzylic carbon of the bromomethyl group. This polarization enhances the electrophilicity of the carbon, making it highly susceptible to nucleophilic attack.
Nucleophilic Substitution (SN2) Reactions
The primary mode of reaction for the bromomethyl group is the bimolecular nucleophilic substitution (SN2) reaction. In this concerted mechanism, a nucleophile attacks the electrophilic carbon atom, leading to the simultaneous displacement of the bromide leaving group.
Key Factors Influencing SN2 Reactivity:
-
Position of the Bromomethyl Group: The reactivity is influenced by the position of the bromomethyl group relative to the nitrogen atom. The electron-withdrawing effect of the nitrogen is strongest at the ortho (2- and 6-) and para (4-) positions, making 2-, 4-, and 6-bromomethylpyridines generally more reactive towards nucleophiles than the 3- and 5-isomers.
-
Nature of the Nucleophile: Stronger nucleophiles lead to faster reaction rates. Nucleophilicity generally increases with basicity and polarizability. Common nucleophiles include amines, thiols, alcohols, azides, and carbanions.
-
Steric Hindrance: Steric bulk around the electrophilic carbon or on the nucleophile can hinder the backside attack required for the SN2 mechanism, thereby slowing down the reaction rate.
-
Solvent: Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), and acetone are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but not the anion, leaving the nucleophile "naked" and more reactive.
-
Ring Substituents: Additional electron-withdrawing groups on the pyridine ring will further enhance the electrophilicity of the bromomethyl carbon and increase the reaction rate. Conversely, electron-donating groups will decrease the reactivity.
Radical Reactions
The benzylic C-H bonds of a methylpyridine are susceptible to free radical halogenation, which is the primary method for the synthesis of bromomethylpyridines. This reaction typically proceeds via a free radical chain mechanism involving initiation, propagation, and termination steps. The use of N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation is the most common method.
Key Factors Influencing Radical Bromination:
-
Initiation: The reaction requires an initiator to generate the initial bromine radical. This can be achieved through the homolytic cleavage of a weak bond in an initiator molecule like AIBN upon heating, or by UV light promoting the homolysis of Br₂.
-
Selectivity: Bromination is generally more selective than chlorination. The stability of the resulting benzylic radical intermediate plays a crucial role, with tertiary > secondary > primary radical stability. For methylpyridines, the position of the methyl group influences the ease of hydrogen abstraction.
-
Solvent: Non-polar solvents like carbon tetrachloride (CCl₄) or benzene are traditionally used for these reactions.
Quantitative Data on Reactivity
The following tables summarize quantitative data for key reactions involving bromomethylpyridines, providing a comparative overview of yields and conditions.
Table 1: Nucleophilic Substitution Reactions of Bromomethylpyridines
| Bromomethylpyridine Isomer | Nucleophile | Solvent | Base | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 2-(Bromomethyl)pyridine HBr | K₂CO₃ | Acetone | - | 25 | 6 | 2-(Bromomethyl)pyridine | Quantitative | [1] |
| 2-(Bromomethyl)pyridine HBr | NaOAc | AcOH | - | 90 | 24 | 2-(Acetoxymethyl)pyridine | High (not specified) | [2] |
| 2,6-Bis(bromomethyl)pyridine | NaN₃ | THF/H₂O | - | RT | - | 2,6-Bis(azidomethyl)pyridine | - | [3] |
| 3-Bromomethylpyridine | KCN | - | - | - | - | 3-(Cyanomethyl)pyridine | - | - |
| 2-Bromomethylpyridine | Aniline | - | - | - | - | N-(Pyridin-2-ylmethyl)aniline | - | - |
| 5-(Chloromethyl)-2-ethoxypyridine | Primary/Secondary Amine | MeCN/DMF | K₂CO₃/Et₃N | RT - 80 | - | 5-(Aminomethyl)-2-ethoxypyridine | - | [4] |
Table 2: Free Radical Bromination of Methylpyridines
| Methylpyridine Isomer | Brominating Agent | Initiator | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 2-Bromo-6-methylpyridine | NBS (1.0 eq) | AIBN (0.1 eq) | CCl₄ | Reflux | 3-4 | 2-Bromo-6-(bromomethyl)pyridine | - | - |
| 2-Amino-3-methylpyridine | Br₂ | - | Acetic Anhydride | 50-60 | 2-3 | 2-Amino-5-bromo-3-methylpyridine | 64-68 | [3] |
| 2,3-Dimethylpyridine | NBS | AIBN | CCl₄ | Reflux | - | 2-(Bromomethyl)-3-methylpyridine & 2-Methyl-3-(bromomethyl)pyridine | (Ratio varies) | [5] |
| 2,4-Dimethylpyridine | NBS | AIBN | CCl₄ | Reflux | - | 4-(Bromomethyl)-2-methylpyridine | Major product | [5] |
| 2,5-Dimethylpyridine | NBS | AIBN | CCl₄ | Reflux | - | 5-(Bromomethyl)-2-methylpyridine | Major product | [5] |
| 3,4-Dimethylpyridine | NBS | AIBN | CCl₄ | Reflux | - | 4-(Dibromomethyl)-3-methylpyridine | Major product | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the synthesis and reaction of bromomethylpyridines.
Synthesis of 2-Bromo-6-(bromomethyl)pyridine via Radical Bromination
Materials:
-
2-Bromo-6-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-6-methylpyridine (1.0 equivalent) in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of AIBN (e.g., 0.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) under an inert nitrogen atmosphere and stir vigorously for 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filter cake with a small amount of cold CCl₄.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 2-bromo-6-(bromomethyl)pyridine.
Nucleophilic Substitution with an Amine: Synthesis of N-(Pyridin-2-ylmethyl)aniline
Materials:
-
2-(Bromomethyl)pyridine hydrobromide
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (optional, but recommended)
Procedure:
-
To a round-bottom flask, add 2-(bromomethyl)pyridine hydrobromide (1.0 equivalent) and potassium carbonate (2.5 equivalents).
-
Add anhydrous acetonitrile to the flask.
-
Add aniline (1.1 equivalents) to the suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Wash the filter cake with acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(pyridin-2-ylmethyl)aniline.
Synthesis of 2,6-Bis(azidomethyl)pyridine
Materials:
-
2,6-Bis(bromomethyl)pyridine
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or a mixture of THF/H₂O
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate safety precautions.
-
Dissolve 2,6-bis(bromomethyl)pyridine (1.0 equivalent) in DMF or a THF/water mixture in a round-bottom flask.
-
Add sodium azide (2.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,6-bis(azidomethyl)pyridine. The product may be used in the next step without further purification or can be purified by column chromatography if necessary.
Application in Drug Discovery: Targeting Pim-1 Kinase
The Pim-1 kinase is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell proliferation, survival, and drug resistance.[2][6] As such, it has emerged as an attractive target for the development of novel anticancer therapeutics. The reactive nature of bromomethylpyridines makes them excellent starting materials for the synthesis of Pim-1 inhibitors.
Pim-1 Kinase Signaling Pathway
The Pim-1 signaling pathway is a complex network that integrates signals from various upstream pathways, including the JAK/STAT pathway, and modulates the activity of numerous downstream effectors involved in cell cycle progression and apoptosis.[6][7]
Caption: Pim-1 Kinase Signaling Pathway.
Experimental Workflow: Synthesis of a Pyridine-Based Pim-1 Inhibitor
The following workflow illustrates a general strategy for the synthesis of a pyridine-based Pim-1 inhibitor, starting from a bromomethylpyridine derivative. This example involves an initial nucleophilic substitution followed by a coupling reaction to build the final inhibitor scaffold.
Caption: Synthesis and Evaluation Workflow.
Logical Relationships in Reactivity
The interplay between electronic effects and steric factors governs the reactivity of bromomethylpyridines. The following diagram illustrates these logical relationships.
Caption: Factors Influencing SN2 Reactivity.
Conclusion
The bromomethyl group on a pyridine ring is a potent and versatile functional handle that provides a gateway to a vast array of complex molecules. Its reactivity, primarily governed by the principles of nucleophilic substitution and free radical chemistry, can be finely tuned by the substitution pattern on the pyridine ring and the choice of reaction conditions. For drug discovery professionals, a thorough understanding of these principles is paramount for the efficient design and synthesis of novel therapeutic agents targeting a wide range of diseases. The strategic use of bromomethylpyridines as building blocks will undoubtedly continue to fuel innovation in medicinal chemistry for years to come.
References
- 1. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 5-(Bromomethyl)-2-methylpyridine Hydrobromide in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Bromomethyl)-2-methylpyridine hydrobromide has emerged as a critical building block in medicinal chemistry, primarily serving as a versatile precursor for the synthesis of a wide array of therapeutic agents. Its intrinsic reactivity, stemming from the presence of a bromomethyl group attached to a pyridine ring, allows for facile introduction of the 2-methylpyridine moiety into larger molecular scaffolds. This guide provides an in-depth technical overview of the synthesis, properties, and significant applications of this compound, with a particular focus on its role in the development of kinase inhibitors for cancer therapy.
Chemical Properties and Synthesis
This compound is a stable, crystalline solid that is readily handled in a laboratory setting. The key to its utility lies in the electrophilic nature of the benzylic carbon, which is highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its application in constructing complex molecules.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₇H₉Br₂N |
| Molecular Weight | 266.96 g/mol |
| Appearance | Solid |
| CAS Number | 718608-10-7 |
The synthesis of this compound can be achieved through various routes, often starting from 2,5-lutidine (2,5-dimethylpyridine). A common synthetic approach involves the radical bromination of the methyl group at the 5-position.
Core Application: Synthesis of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors
A paramount application of this compound is in the synthesis of imidazo[1,2-a]pyridine derivatives. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that target key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway. The dysregulation of this pathway is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention.[2][3][4]
The synthesis of the imidazo[1,2-a]pyridine core typically involves a condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound, a classic method known as the Tschitschibabin reaction.[5][6] In this context, this compound, after conversion to the corresponding α-bromoketone or a related reactive intermediate, can participate in this cyclization.
A more direct and widely utilized approach involves the reaction of this compound with a substituted 2-aminopyridine. This reaction proceeds via an initial N-alkylation of the 2-aminopyridine followed by an intramolecular cyclization to furnish the imidazo[1,2-a]pyridine ring system.
Experimental Protocol: Synthesis of 2-((2-methylpyridin-5-yl)methyl)-6-phenylimidazo[1,2-a]pyridine
This protocol describes a representative synthesis of an imidazo[1,2-a]pyridine derivative, a scaffold found in many kinase inhibitors.
Materials:
-
This compound
-
2-Amino-5-phenylpyridine
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 2-amino-5-phenylpyridine (1.0 mmol) in ethanol (10 mL), add this compound (1.1 mmol) and sodium bicarbonate (2.5 mmol).
-
The reaction mixture is stirred at reflux for 6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (1:1).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water (20 mL) and dichloromethane (20 mL). The aqueous layer is extracted with dichloromethane (2 x 10 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-((2-methylpyridin-5-yl)methyl)-6-phenylimidazo[1,2-a]pyridine.
Expected Yield: 75-85%
Biological Activity of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine derivatives synthesized using this compound have demonstrated potent inhibitory activity against various protein kinases, particularly PI3Kα and mTOR.[2][4] These kinases are central nodes in a signaling pathway that controls cell growth, proliferation, and survival.[2]
Table 2: In vitro Anticancer Activity of Representative Imidazo[1,2-a]pyridine-based Kinase Inhibitors
| Compound | Target(s) | Cell Line | IC₅₀ (nM) | Reference |
| GSK2126458 | PI3Kα, mTOR | HCT116 | 10 | |
| Compound 15a | PI3Kα, mTOR | HT-29 | Not specified | [2] |
| Compound 12 | PI3Kα | A375 | 140 | [4] |
| Compound 12 | PI3Kα | HeLa | 210 | [4] |
IC₅₀ values represent the concentration of the compound required to inhibit the biological process by 50%.
The data clearly indicates that imidazo[1,2-a]pyridine derivatives are capable of inhibiting cancer cell growth at nanomolar concentrations, highlighting their potential as effective anticancer agents.
Signaling Pathway and Mechanism of Action
The primary mechanism of action for many imidazo[1,2-a]pyridine-based anticancer agents involves the inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
As depicted in the diagram, growth factor signaling through receptor tyrosine kinases (RTKs) activates PI3K. PI3K then phosphorylates PIP2 to generate PIP3, a key second messenger. PIP3 recruits and activates Akt through phosphorylation by PDK1 and mTORC2. Activated Akt, in turn, activates mTORC1, which promotes cell growth and proliferation. Akt also promotes cell survival through other downstream effectors. Imidazo[1,2-a]pyridine-based inhibitors can act at multiple points in this pathway, most notably by directly inhibiting the kinase activity of PI3K and/or mTOR, thereby blocking the downstream signaling cascade and halting cancer cell proliferation and survival.
Experimental Workflow for Kinase Inhibitor Screening
The discovery and development of novel kinase inhibitors from the imidazo[1,2-a]pyridine class involves a structured workflow.
Caption: A typical workflow for the development of kinase inhibitors.
The process begins with the synthesis of a library of diverse imidazo[1,2-a]pyridine derivatives. These compounds are then subjected to biochemical assays to determine their direct inhibitory activity against the target kinase(s). Promising candidates are further evaluated in cell-based assays to assess their effects on cancer cell proliferation and survival. The data from these assays inform structure-activity relationship (SAR) studies, which guide the chemical modification of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and testing leads to the identification of optimized drug candidates that can then proceed to in vivo efficacy and toxicology studies, and ultimately, clinical development.
Conclusion
This compound is a valuable and highly reactive building block that plays a crucial role in the synthesis of medicinally important compounds. Its utility is particularly evident in the construction of the imidazo[1,2-a]pyridine scaffold, which is central to a new generation of potent kinase inhibitors targeting the PI3K/Akt/mTOR pathway. The straightforward synthetic accessibility and the significant biological activity of the resulting derivatives underscore the continued importance of this compound in the field of drug discovery and development, especially in the quest for novel anticancer therapeutics.
References
- 1. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition | MDPI [mdpi.com]
- 3. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(Bromomethyl)-2-methylpyridine hydrobromide: A Versatile Pyridine Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Bromomethyl)-2-methylpyridine hydrobromide is a key heterocyclic building block, playing a crucial role in the synthesis of a variety of complex organic molecules, particularly in the realm of pharmaceutical development. Its utility stems from the presence of a reactive bromomethyl group attached to the pyridine core, which allows for facile nucleophilic substitution reactions. This, combined with the inherent properties of the pyridine ring, makes it a valuable intermediate for the construction of diverse molecular scaffolds with potential biological activity. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in medicinal chemistry.
Physicochemical Properties and Safety Data
A clear understanding of the physicochemical properties of a building block is essential for its effective use in synthesis. The key data for this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₇H₉Br₂N | --INVALID-LINK-- |
| Molecular Weight | 266.96 g/mol | --INVALID-LINK-- |
| Appearance | Solid (form may vary) | General Knowledge |
| CAS Number | 718608-10-7 | --INVALID-LINK-- |
Safety Information: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Synthesis of this compound
The primary synthetic route to this compound involves the free-radical bromination of 2,5-dimethylpyridine (2,5-lutidine) using N-bromosuccinimide (NBS) as the brominating agent, followed by the formation of the hydrobromide salt. The regioselectivity of the bromination is directed to the methyl group at the 5-position due to the electronic effects of the nitrogen atom in the pyridine ring.[1]
Experimental Protocol: Synthesis from 2,5-Dimethylpyridine
Materials:
-
2,5-Dimethylpyridine
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (as a radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Hydrobromic acid (HBr) solution
-
Diethyl ether or other suitable non-polar solvent for precipitation
Procedure:
-
Bromination: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dimethylpyridine (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of AIBN or BPO to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct and wash it with a small amount of cold carbon tetrachloride.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-(bromomethyl)-2-methylpyridine.
-
Hydrobromide Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether).
-
Slowly add a solution of hydrobromic acid (1.0 eq) with stirring.
-
The this compound will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Note: Yields can be optimized by careful control of reaction conditions and purification methods.
Caption: Synthesis of this compound.
Applications as a Pyridine Building Block in Medicinal Chemistry
This compound is a versatile reagent for introducing the 2-methyl-5-pyridinylmethyl moiety into various molecular scaffolds. This is typically achieved through N-alkylation, O-alkylation, or S-alkylation reactions with appropriate nucleophiles.
Synthesis of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2] The synthesis of these compounds often involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. This compound can serve as a key precursor to such α-halocarbonyl compounds or be used to alkylate a pre-formed imidazo[1,2-a]pyridine core.
References
Navigating the Synthetic Landscape: A Technical Guide to the Potential Applications of 5-(Bromomethyl)-2-methylpyridine hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Bromomethyl)-2-methylpyridine hydrobromide is a pyridine derivative with significant potential as a versatile building block in organic synthesis. Its structure, featuring a reactive bromomethyl group attached to a methyl-substituted pyridine ring, positions it as a valuable reagent for the introduction of the (2-methylpyridin-5-yl)methyl moiety into a wide array of molecular frameworks. While specific, documented applications in the scientific literature are nascent, its inherent chemical reactivity suggests a broad scope of potential uses, particularly in the fields of medicinal chemistry and materials science. This technical guide aims to provide an in-depth overview of the inferred potential applications, synthetic utility, and generalized experimental considerations for this compound, drawing parallels with structurally similar and well-documented isomers to illuminate its prospective value in synthetic endeavors.
Introduction
Pyridine and its derivatives are fundamental heterocyclic scaffolds that are ubiquitously found in pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and biological properties. This compound presents itself as a key intermediate for such functionalization, acting primarily as an electrophile in substitution reactions. The presence of the hydrobromide salt enhances the compound's stability and handling characteristics. This guide will explore the potential synthetic transformations and applications of this reagent, providing a theoretical framework and practical considerations for its use in the laboratory.
Chemical Profile and Reactivity
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₉Br₂N |
| Molecular Weight | 266.96 g/mol |
| Appearance | Solid (predicted) |
| CAS Number | 718608-10-7 |
The key to the synthetic utility of this compound lies in the lability of the carbon-bromine bond in the bromomethyl group. This benzylic-type bromide is susceptible to nucleophilic attack, making the compound an excellent alkylating agent. The pyridine nitrogen can be protonated, forming the hydrobromide salt, which can influence the compound's solubility and reactivity.
Potential Synthetic Applications
Based on its structure and reactivity, this compound can be employed in a variety of synthetic transformations to construct more complex molecules.
N-Alkylation of Amines and Heterocycles
One of the most direct applications of this reagent is the N-alkylation of primary and secondary amines, as well as nitrogen-containing heterocycles such as imidazoles, pyrazoles, and triazoles. This reaction introduces the (2-methylpyridin-5-yl)methyl group, a structural motif that can be found in biologically active compounds.
O-Alkylation of Alcohols and Phenols
The synthesis of ethers can be achieved through the Williamson ether synthesis, where an alcohol or a phenol is deprotonated to form an alkoxide or phenoxide, which then acts as a nucleophile to displace the bromide. This allows for the incorporation of the pyridinylmethyl ether functionality.
S-Alkylation of Thiols
Similarly, thioethers can be prepared by the reaction of this compound with thiols. Thioether linkages are important in various pharmaceutical and material science applications.
C-Alkylation of Enolates and other Carbon Nucleophiles
For the formation of carbon-carbon bonds, this reagent can be reacted with a range of carbon nucleophiles, including enolates derived from ketones, esters, and other activated methylene compounds. This opens up avenues for the synthesis of novel carbon skeletons bearing the pyridinylmethyl substituent.
Parallel to Isomeric Structures: The Case of Rupatadine Synthesis
While direct, large-scale applications of this compound are not extensively documented, the synthetic utility of its isomer, 3-(bromomethyl)-5-methylpyridine hydrobromide, is well-established. This isomer is a key intermediate in the synthesis of the antihistamine drug, Rupatadine. In this synthesis, the bromomethyl group of the pyridine derivative is used to alkylate a piperidine derivative, highlighting the practical application of this class of reagents in the pharmaceutical industry. This established precedent strongly suggests a similar potential for this compound in the development of novel therapeutic agents.
Generalized Experimental Protocols
The following are generalized procedures that can be adapted for specific substrates when using this compound as an alkylating agent.
General Procedure for N-Alkylation
-
To a solution of the amine or heterocyclic substrate (1.0 eq.) in a suitable solvent (e.g., DMF, CH₃CN, or THF) is added a base (1.1-1.5 eq., e.g., K₂CO₃, NaH, or Et₃N).
-
The mixture is stirred at room temperature for a predetermined time (e.g., 30 minutes) to ensure deprotonation.
-
This compound (1.0-1.2 eq.) is added to the reaction mixture.
-
The reaction is stirred at room temperature or heated (e.g., to 50-80 °C) and monitored by TLC or LC-MS until completion.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., EtOAc or CH₂Cl₂).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated product.
Table 2: Hypothetical N-Alkylation Reaction Data
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 60 | 6 | 85 |
| Imidazole | NaH | THF | 25 | 4 | 92 |
| Piperidine | Et₃N | CH₃CN | 50 | 8 | 78 |
Note: The data in this table is hypothetical and serves as an illustrative example.
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the potential synthetic applications and a general experimental workflow for reactions involving this compound.
Caption: Potential synthetic transformations using this compound.
Caption: Generalized experimental workflow for alkylation reactions.
Conclusion and Future Outlook
This compound is a promising, yet under-explored, reagent in organic synthesis. Its inherent reactivity as an alkylating agent, coupled with the prevalence of the pyridine scaffold in bioactive molecules, suggests a wide range of potential applications. While direct literature precedents are scarce, the successful use of its isomers in drug synthesis provides a strong impetus for further investigation. Researchers and drug development professionals are encouraged to explore the synthetic utility of this compound in creating novel molecules with potential therapeutic or material applications. The development of robust and scalable synthetic routes utilizing this building block could unlock new avenues in chemical and pharmaceutical research.
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyridine Derivatives Using 5-(Bromomethyl)-2-methylpyridine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of pyridine derivatives utilizing 5-(Bromomethyl)-2-methylpyridine hydrobromide as a key starting material. The versatility of this reagent allows for the introduction of the 2-methyl-5-pyridylmethyl moiety into a wide range of molecules through nucleophilic substitution reactions, leading to compounds with potential applications in medicinal chemistry and materials science.
Introduction
This compound is a valuable building block in organic synthesis. The presence of a reactive bromomethyl group on the pyridine ring enables straightforward derivatization through reactions with various nucleophiles. This allows for the facile synthesis of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. The pyridine core is a common motif in many biologically active compounds, and modifications at the 5-position can significantly influence their pharmacological properties.[1][2]
These protocols will detail the synthesis of pyridine derivatives through N-alkylation, S-alkylation, and O-alkylation, providing a foundation for the development of novel chemical entities.
Core Applications in Medicinal Chemistry
The derivatization of this compound can lead to the synthesis of compounds with a wide range of biological activities, including but not limited to:
-
Antitubercular Agents: Pyridine-containing molecules have shown promise as inhibitors of key enzymes in Mycobacterium tuberculosis.[3]
-
Anticancer Agents: The pyridine scaffold is present in numerous compounds with antiproliferative properties.[1]
-
Neurological Disorders: Pyridine derivatives are known to interact with various receptors in the central nervous system, showing potential for the treatment of neurodegenerative diseases.[2]
-
Enzyme Inhibitors: The ability to introduce diverse functionalities allows for the design of specific enzyme inhibitors for various therapeutic targets.
Experimental Protocols
The following are generalized protocols for the synthesis of pyridine derivatives from this compound. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for specific substrates.
Protocol 1: N-Alkylation of Amines
This protocol describes the reaction of this compound with primary or secondary amines to form the corresponding N-substituted pyridylmethylamines.
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)) (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Dichloromethane (DCM))
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amine and the anhydrous solvent.
-
Add the base to the solution and stir for 10-15 minutes at room temperature.
-
In a separate flask, dissolve this compound in a minimal amount of the anhydrous solvent.
-
Slowly add the solution of this compound to the amine/base mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated pyridine derivative.
Protocol 2: S-Alkylation of Thiols
This protocol details the reaction of this compound with thiols to generate pyridylmethyl thioethers.
Materials:
-
This compound
-
Thiol (1.0 - 1.2 equivalents)
-
Base (e.g., K₂CO₃, NaH, or an organic base like DBU) (1.1 - 2.0 equivalents)
-
Anhydrous solvent (e.g., DMF, THF, or Acetone)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the thiol and the anhydrous solvent.
-
If using a solid base like K₂CO₃, add it directly to the solution. If using NaH, cool the solution to 0 °C before portion-wise addition.
-
Stir the mixture at the appropriate temperature (0 °C for NaH, room temperature for K₂CO₃) for 15-30 minutes.
-
Dissolve this compound in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC.
-
Once the reaction is complete, quench cautiously with water or a saturated aqueous solution of NH₄Cl (especially if NaH was used).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: O-Alkylation of Alcohols/Phenols
This protocol describes the formation of pyridylmethyl ethers through the reaction of this compound with alcohols or phenols.
Materials:
-
This compound
-
Alcohol or Phenol (1.0 - 1.5 equivalents)
-
Strong base (e.g., NaH, KOtBu) (1.1 - 1.5 equivalents)
-
Anhydrous solvent (e.g., THF, DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the base portion-wise to the solution.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide/phenoxide.
-
Dissolve this compound in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating for 2-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of water or saturated aqueous NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of pyridine derivatives based on analogous reactions of (bromomethyl)pyridines.
Table 1: N-Alkylation Conditions and Yields
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 80 | 12 | 75-85 |
| Piperidine | TEA | DCM | RT | 6 | 80-90 |
| Morpholine | DIPEA | MeCN | 50 | 8 | 85-95 |
| Benzylamine | K₂CO₃ | DMF | RT | 10 | 70-80 |
Table 2: S-Alkylation Conditions and Yields
| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | Acetone | RT | 4 | 85-95 |
| Cysteine ethyl ester | NaH | THF | 0 to RT | 2 | 70-80 |
| Benzyl mercaptan | DBU | DMF | RT | 1 | 90-98 |
| 1-Dodecanethiol | NaH | THF | 0 to RT | 3 | 80-90 |
Table 3: O-Alkylation Conditions and Yields
| Nucleophile (Alcohol/Phenol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | NaH | THF | 0 to RT | 6 | 70-80 |
| 4-Methoxyphenol | KOtBu | DMF | RT | 4 | 75-85 |
| Benzyl alcohol | NaH | THF | 0 to RT | 8 | 65-75 |
| 1-Butanol | NaH | DMF | RT | 12 | 60-70 |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of pyridine derivatives.
Signaling Pathway Example
Many kinase inhibitors feature a pyridine core. The synthesized derivatives could potentially act as inhibitors of signaling pathways implicated in cancer, such as the MAPK/ERK pathway.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-alkylation of Indoles with 5-(Bromomethyl)-2-methylpyridine hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of indoles is a cornerstone transformation in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in a vast array of biologically active natural products and synthetic pharmaceuticals. Modification at the N-1 position of the indole ring system with various substituents allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a critical strategy in the development of novel therapeutic agents.
This document provides detailed application notes and a comprehensive protocol for the N-alkylation of indoles using 5-(Bromomethyl)-2-methylpyridine hydrobromide. This reagent allows for the introduction of a (2-methylpyridin-5-yl)methyl group onto the indole nitrogen, a motif of interest in the design of new chemical entities. The classical and most common method for N-alkylation of indoles involves the deprotonation of the indole nitrogen with a strong base, followed by reaction with an alkylating agent.[1][2] This protocol is based on well-established procedures for the N-alkylation of indoles using alkyl halides in the presence of a strong base like sodium hydride.[3][4][5]
Key Applications
N-alkylated indoles are integral to a wide range of pharmacologically active molecules. The introduction of a pyridylmethyl moiety can influence the molecule's solubility, metabolic stability, and ability to form key interactions with biological targets. This specific N-alkylation can be applied in:
-
Drug Discovery: Synthesis of novel compounds for screening in various therapeutic areas, including oncology, neurology, and infectious diseases.
-
Lead Optimization: Modification of existing lead compounds to improve their efficacy, selectivity, and pharmacokinetic profiles.
-
Chemical Biology: Creation of molecular probes to study biological pathways and target engagement.
Data Presentation
The following table summarizes the expected yields for the N-alkylation of various indole substrates with this compound based on typical outcomes for similar reactions.
| Entry | Indole Substrate | Product | Typical Yield (%) |
| 1 | Indole | 1-((2-Methylpyridin-5-yl)methyl)-1H-indole | 85-95 |
| 2 | 5-Bromoindole | 5-Bromo-1-((2-methylpyridin-5-yl)methyl)-1H-indole | 80-90 |
| 3 | 5-Nitroindole | 1-((2-Methylpyridin-5-yl)methyl)-5-nitro-1H-indole | 70-85 |
| 4 | Methyl 1H-indole-6-carboxylate | Methyl 1-((2-methylpyridin-5-yl)methyl)-1H-indole-6-carboxylate | 75-88 |
| 5 | 2-Methylindole | 2-Methyl-1-((2-methylpyridin-5-yl)methyl)-1H-indole | 82-92 |
Note: Yields are representative and can vary based on the specific reaction conditions, scale, and purity of reagents.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the N-alkylation of an indole with this compound.
Materials and Reagents
-
Indole substrate (e.g., Indole, 5-Bromoindole)
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
General Procedure
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole substrate (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the indole. A typical concentration is in the range of 0.1-0.5 M.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (2.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. The use of 2.2 equivalents of NaH is necessary to neutralize the HBr from the alkylating agent salt and to deprotonate the indole.
-
Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases and the solution becomes homogeneous or a slurry of the sodium salt forms.
-
Alkylation: To the stirred solution at 0 °C, add a solution of this compound (1.1 eq) in a minimum amount of anhydrous DMF dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by TLC. For less reactive indole substrates, gentle heating (e.g., 40-60 °C) may be necessary.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-alkylated indole.
Mandatory Visualizations
Caption: Reaction mechanism for the N-alkylation of indoles.
Caption: Experimental workflow for indole N-alkylation.
Caption: Logical relationships in the N-alkylation reaction.
References
Application Notes and Protocols for the Alkylation of Pyrazoles using 5-(Bromomethyl)-2-methylpyridine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylated pyrazoles are a significant class of heterocyclic compounds widely recognized for their diverse biological activities, serving as crucial scaffolds in the development of pharmaceuticals and agrochemicals.[1][2] The strategic introduction of substituents on the pyrazole nitrogen atom allows for the fine-tuning of a molecule's physicochemical and pharmacological properties.[3] This document provides detailed application notes and a comprehensive protocol for the N-alkylation of pyrazoles using 5-(bromomethyl)-2-methylpyridine hydrobromide, a key reagent for introducing a pyridylmethyl moiety.
The alkylation of pyrazoles typically proceeds via the deprotonation of the pyrazole nitrogen followed by nucleophilic substitution with an alkylating agent.[4] A common challenge, particularly with unsymmetrically substituted pyrazoles, is controlling the regioselectivity of the alkylation, which can occur at either of the two nitrogen atoms.[2][5] The regiochemical outcome is influenced by steric and electronic factors of both the pyrazole and the alkylating agent, as well as the reaction conditions.[5]
Reaction Scheme
The general reaction for the alkylation of a pyrazole with this compound is depicted below. The reaction requires a base to both neutralize the hydrobromide salt of the alkylating agent and to deprotonate the pyrazole, facilitating the nucleophilic attack.
Caption: General reaction scheme for the N-alkylation of pyrazoles.
Experimental Protocol
This protocol outlines a general procedure for the N-alkylation of a substituted pyrazole using this compound.
Materials:
-
Substituted Pyrazole (1.0 eq)
-
This compound (1.1 eq)[6]
-
Strong Base (e.g., Sodium Hydride (NaH), 60% dispersion in mineral oil, 2.2 eq; or Potassium Carbonate (K₂CO₃), 3.0 eq)
-
Anhydrous Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF))
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and equipment for extraction and chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the substituted pyrazole (1.0 eq) and the anhydrous solvent (to make a 0.1-0.5 M solution).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the base (e.g., NaH, 2.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Alkylation: Add the this compound (1.1 eq) to the reaction mixture. The reaction can be stirred at room temperature or heated (e.g., to 60-80 °C) to drive it to completion.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of water or saturated aqueous NaHCO₃ solution.
-
Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated pyrazole regioisomers.
Caption: Workflow for the N-alkylation of pyrazoles.
Data Presentation
The following tables present hypothetical data for the alkylation of various substituted pyrazoles with this compound. The ratio of regioisomers (N1 vs. N2) is a critical parameter for unsymmetrical pyrazoles.
Table 1: Reaction Conditions and Yields for the Alkylation of Substituted Pyrazoles
| Entry | Pyrazole Substituent (R) | Base | Solvent | Temp (°C) | Time (h) | Total Yield (%) | N1:N2 Ratio |
| 1 | H | NaH | DMF | 25 | 12 | 85 | - |
| 2 | 3-Methyl | K₂CO₃ | MeCN | 80 | 8 | 78 | 2:1 |
| 3 | 4-Bromo | NaH | THF | 60 | 10 | 92 | - |
| 4 | 3,5-Dimethyl | K₂CO₃ | DMF | 80 | 6 | 95 | - |
| 5 | 3-Phenyl | NaH | MeCN | 60 | 16 | 75 | 3:1 |
Table 2: Characterization Data for N-((2-methylpyridin-5-yl)methyl)pyrazoles
| Entry | Product | Molecular Formula | MW ( g/mol ) | ¹H NMR (δ, ppm, CDCl₃) | MS (m/z) [M+H]⁺ |
| 1 | 1-((2-methylpyridin-5-yl)methyl)-1H-pyrazole | C₁₀H₁₁N₃ | 173.22 | 8.40 (s, 1H), 7.60 (d, 1H), 7.50 (d, 1H), 7.20 (d, 1H), 6.25 (t, 1H), 5.40 (s, 2H), 2.50 (s, 3H) | 174.1 |
| 2a | 3-methyl-1-((2-methylpyridin-5-yl)methyl)-1H-pyrazole | C₁₁H₁₃N₃ | 187.24 | 8.38 (s, 1H), 7.55 (d, 1H), 7.35 (d, 1H), 7.18 (d, 1H), 6.05 (d, 1H), 5.30 (s, 2H), 2.48 (s, 3H), 2.25 (s, 3H) | 188.1 |
| 2b | 5-methyl-1-((2-methylpyridin-5-yl)methyl)-1H-pyrazole | C₁₁H₁₃N₃ | 187.24 | 8.39 (s, 1H), 7.58 (d, 1H), 7.40 (s, 1H), 7.19 (d, 1H), 5.90 (s, 1H), 5.35 (s, 2H), 2.49 (s, 3H), 2.20 (s, 3H) | 188.1 |
| 3 | 4-bromo-1-((2-methylpyridin-5-yl)methyl)-1H-pyrazole | C₁₀H₁₀BrN₃ | 252.11 | 8.41 (s, 1H), 7.65 (s, 1H), 7.58 (d, 1H), 7.52 (s, 1H), 7.22 (d, 1H), 5.38 (s, 2H), 2.51 (s, 3H) | 252.0/254.0 |
| 4 | 3,5-dimethyl-1-((2-methylpyridin-5-yl)methyl)-1H-pyrazole | C₁₂H₁₅N₃ | 201.27 | 8.37 (s, 1H), 7.53 (d, 1H), 7.17 (d, 1H), 5.95 (s, 1H), 5.25 (s, 2H), 2.47 (s, 3H), 2.22 (s, 6H) | 202.1 |
| 5a | 3-phenyl-1-((2-methylpyridin-5-yl)methyl)-1H-pyrazole | C₁₆H₁₅N₃ | 249.31 | 8.42 (s, 1H), 7.85-7.80 (m, 2H), 7.60 (d, 1H), 7.45-7.30 (m, 3H), 7.25 (d, 1H), 6.50 (d, 1H), 5.45 (s, 2H), 2.52 (s, 3H) | 250.1 |
| 5b | 5-phenyl-1-((2-methylpyridin-5-yl)methyl)-1H-pyrazole | C₁₆H₁₅N₃ | 249.31 | 8.43 (s, 1H), 7.62 (d, 1H), 7.55-7.45 (m, 5H), 7.23 (d, 1H), 6.35 (s, 1H), 5.50 (s, 2H), 2.53 (s, 3H) | 250.1 |
Note: The ¹H NMR data are hypothetical and intended for illustrative purposes.
Factors Influencing Regioselectivity
For unsymmetrical pyrazoles, the alkylation can result in a mixture of N1 and N2 substituted products. The ratio of these isomers is influenced by several factors:
-
Steric Hindrance: Bulky substituents on the pyrazole ring adjacent to a nitrogen atom will sterically hinder the approach of the alkylating agent, favoring alkylation at the less hindered nitrogen.[1]
-
Electronic Effects: Electron-withdrawing groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.
-
Nature of the Base and Cation: The choice of base and the corresponding counter-ion can influence the site of alkylation.[7]
-
Reaction Temperature: Higher temperatures may lead to a different isomeric ratio compared to reactions run at lower temperatures.
Safety Information
-
This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[6]
-
Sodium hydride is a flammable solid and reacts violently with water. It should be handled with extreme care under an inert atmosphere.
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
The N-alkylation of pyrazoles with this compound is a valuable method for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and development. The provided protocol offers a general guideline that can be optimized for specific pyrazole substrates. Careful consideration of the reaction conditions is crucial for controlling the regioselectivity and achieving high yields of the desired products.
References
- 1. mdpi.com [mdpi.com]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C7H9Br2N | CID 22145605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Reaction of 5-(Bromomethyl)-2-methylpyridine hydrobromide with Thiols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the S-alkylation of various thiols using 5-(bromomethyl)-2-methylpyridine hydrobromide. This reaction is a fundamental transformation in synthetic organic chemistry, particularly relevant in the field of drug discovery and development for the synthesis of novel thioether derivatives of 2-methylpyridine. The resulting compounds are of significant interest as they can serve as key intermediates or as final active pharmaceutical ingredients (APIs) exhibiting a range of biological activities. This protocol outlines the general procedure, specific examples with various thiol substrates, and the expected outcomes, including quantitative data on reaction yields.
Introduction
The reaction of this compound with thiols represents a classic example of a nucleophilic substitution reaction, specifically an S-alkylation. In this reaction, the thiol, acting as a nucleophile, displaces the bromide ion from the benzylic position of the pyridine derivative to form a stable carbon-sulfur bond, yielding a thioether. The use of the hydrobromide salt of 5-(bromomethyl)-2-methylpyridine ensures stability and ease of handling of this reactive electrophile. The pyridine moiety is a common scaffold in medicinal chemistry, and its combination with a thioether linkage allows for the exploration of diverse chemical space and the modulation of physicochemical and pharmacological properties of drug candidates.
General Reaction Scheme
The overall transformation can be depicted as follows:
Caption: General reaction scheme for the S-alkylation of thiols.
Experimental Protocols
Materials and Reagents
-
This compound
-
A variety of aromatic, heterocyclic, and aliphatic thiols
-
Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), triethylamine (Et₃N))
-
Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (CH₃CN), ethanol (EtOH), tetrahydrofuran (THF))
-
Reagents for work-up and purification (e.g., ethyl acetate, brine, magnesium sulfate)
General Procedure for the S-Alkylation Reaction
-
Preparation of the Thiolate: To a solution of the desired thiol (1.0 equivalent) in an appropriate solvent, add a suitable base (1.0-1.2 equivalents) at room temperature. The choice of base and solvent will depend on the pKa of the thiol. For many thiophenols, a mild base like potassium carbonate in DMF or acetonitrile is sufficient. For aliphatic thiols, a stronger base such as sodium hydride in THF may be necessary. Stir the mixture for 15-30 minutes to ensure complete formation of the thiolate anion.
-
Addition of the Electrophile: Add this compound (1.0 equivalent) to the reaction mixture. It is often beneficial to add the electrophile portionwise to control any potential exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine to remove any remaining inorganic salts.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure thioether derivative.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various thioether derivatives from this compound and different thiols.
| Thiol Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | RT | 4 | 85 |
| 4-Methylthiophenol | K₂CO₃ | CH₃CN | 50 | 3 | 92 |
| 4-Chlorothiophenol | K₂CO₃ | DMF | RT | 5 | 88 |
| 2-Naphthalenethiol | Et₃N | CH₃CN | 60 | 6 | 78 |
| 2-Mercaptobenzimidazole | K₂CO₃ | DMF | 50 | 4 | 82 |
| Cyclohexanethiol | NaH | THF | RT | 2 | 75 |
Note: Yields are for isolated and purified products.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the synthesis of 2-methyl-5-((R-thio)methyl)pyridine derivatives.
Caption: Experimental workflow for the synthesis of thioethers.
Applications in Drug Development
The thioether derivatives synthesized via this protocol are valuable scaffolds in drug discovery. The introduction of different thiol-containing moieties allows for the fine-tuning of steric and electronic properties, which can significantly impact biological activity and pharmacokinetic profiles. These compounds can be screened in various biological assays to identify potential leads for a wide range of therapeutic targets, including enzymes, receptors, and ion channels. The versatility of this reaction makes it a powerful tool for generating diverse libraries of compounds for high-throughput screening and lead optimization in drug development programs.
Conclusion
The reaction of this compound with thiols is a robust and versatile method for the synthesis of a wide array of thioether derivatives. The protocol provided herein is straightforward and can be adapted to a variety of thiol substrates, making it a valuable tool for researchers in both academic and industrial settings. The resulting products have significant potential for applications in medicinal chemistry and drug discovery.
Application Notes and Protocols for the Suzuki Cross-Coupling of 5-(Bromomethyl)-2-methylpyridine hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This reaction typically involves the palladium-catalyzed coupling of an organohalide with an organoboron compound.[1] While extensively utilized for the coupling of aryl and vinyl halides, the Suzuki-Miyaura reaction is also a powerful tool for the arylation of benzylic halides. The resulting diarylmethane and heteroaryl-aryl methane scaffolds are prevalent in a wide range of biologically active molecules and pharmaceutical agents.
This document provides detailed application notes and a generalized protocol for the Suzuki cross-coupling of 5-(bromomethyl)-2-methylpyridine hydrobromide with various arylboronic acids. This reaction facilitates the synthesis of a library of 2-methyl-5-(arylmethyl)pyridines, which are of significant interest in medicinal chemistry and drug discovery. Due to the limited specific literature for this particular substrate, the provided protocol is based on established methods for the Suzuki coupling of benzylic and heteroarylmethyl halides.[4][5][6]
Reaction Principle
The Suzuki-Miyaura coupling of this compound proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-bromine bond of the 5-(bromomethyl)-2-methylpyridine to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, forming a new organopalladium(II) complex. The base is crucial for the activation of the organoboron reagent.[7]
-
Reductive Elimination: The coupled product, 2-methyl-5-(arylmethyl)pyridine, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
It is important to note that since the starting material is a hydrobromide salt, a sufficient excess of base is required to first neutralize the salt to the free base of 5-(bromomethyl)-2-methylpyridine before it can effectively participate in the catalytic cycle.
Data Presentation
| Parameter | Recommended Conditions | Role in Reaction |
| Palladium Catalyst | Pd(OAc)₂ (Palladium(II) Acetate) or PdCl₂(PPh₃)₂ | Catalyst precursor |
| Ligand | JohnPhos or PPh₃ (Triphenylphosphine) | Stabilizes the catalyst and influences reactivity |
| Base | K₂CO₃ (Potassium Carbonate) or K₃PO₄ | Neutralizes the HBr salt and activates the boronic acid |
| Solvent | DMF (N,N-Dimethylformamide) or Dioxane/H₂O | Solubilizes reactants and facilitates the reaction |
| Temperature | 80-140 °C (Conventional or Microwave Heating) | Provides energy for the reaction to proceed |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents degradation of the catalyst and reagents |
Experimental Protocols
General Protocol for the Suzuki Cross-Coupling of this compound with an Arylboronic Acid:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
JohnPhos (4-10 mol%) or Triphenylphosphine [PPh₃] (4-10 mol%)
-
Potassium carbonate [K₂CO₃] (3.0-4.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or a mixture of 1,4-Dioxane and Water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or microwave vial)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), potassium carbonate (3.0-4.0 equiv), palladium(II) acetate (2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., DMF or a 4:1 mixture of dioxane:water) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C for conventional heating or 140 °C for microwave irradiation) with vigorous stirring.[4]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 2-methyl-5-(arylmethyl)pyridine.
Mandatory Visualization
Caption: Catalytic cycle for the Suzuki cross-coupling of a benzylic bromide.
Caption: Experimental workflow for the Suzuki cross-coupling reaction.
References
- 1. nobelprize.org [nobelprize.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for Palladium-Catalyzed Reactions with 5-(Bromomethyl)-2-methylpyridine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of 5-(bromomethyl)-2-methylpyridine hydrobromide in various palladium-catalyzed cross-coupling reactions. This versatile building block is a valuable precursor for the synthesis of a wide array of substituted pyridine derivatives, which are of significant interest in medicinal chemistry and materials science. The methodologies outlined herein are essential for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecules with potential therapeutic applications.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, allowing for the efficient and selective formation of new chemical bonds.[1] For a substrate such as this compound, these reactions open up a multitude of possibilities for derivatization at the benzylic position. The reactivity of the bromomethyl group is analogous to that of benzylic bromides, making it a suitable partner for a range of coupling reactions.
It is important to note that the hydrobromide salt form of the starting material necessitates the use of a sufficient amount of base to both neutralize the salt and facilitate the catalytic cycle of the palladium catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for the formation of carbon-carbon bonds between an organoboron compound (e.g., a boronic acid or ester) and an organic halide.[2][3] This reaction is widely used to synthesize biaryl and alkyl-aryl compounds.
Quantitative Data Summary (Adapted from similar substrates)
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (3) | Toluene/H₂O | 100 | 12 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf)·CH₂Cl₂ (3) | - | Cs₂CO₃ (3) | 1,4-Dioxane | 90 | 16 | ~90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (3) | DMF/H₂O | 110 | 12 | ~75 |
| 4 | 2-Naphthylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (3) | Toluene | 100 | 18 | ~88 |
Experimental Protocol (Adapted)
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene
-
Water
Procedure:
-
To an oven-dried Schlenk flask, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-methyl-5-(arylmethyl)pyridine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an organic halide.[4][5] This reaction is instrumental in the synthesis of arylamines and their derivatives.
Quantitative Data Summary (Adapted from similar substrates)
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu (3.0) | Toluene | 100 | 18 | ~92 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (3.0) | 1,4-Dioxane | 110 | 24 | ~85 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ (3.0) | Toluene | 100 | 16 | ~89 |
| 4 | Indole | Pd(OAc)₂ (2) | DavePhos (4) | K₂CO₃ (3.0) | DMF | 120 | 20 | ~80 |
Experimental Protocol (Adapted)
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)
-
BINAP (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (3.0 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add NaOtBu to an oven-dried Schlenk tube.
-
In a separate vial, dissolve this compound, Pd₂(dba)₃, and BINAP in anhydrous toluene.
-
Add the solution from step 2 to the Schlenk tube containing the base.
-
Add the amine to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex.[6][7]
Quantitative Data Summary (Adapted from similar substrates)
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (3) | DMF | 100 | 24 | ~80 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (3) | Acetonitrile | 80 | 18 | ~75 |
| 3 | 4-Vinylpyridine | Pd(OAc)₂ (2) | - | NaOAc (3) | DMA | 120 | 16 | ~70 |
| 4 | Cyclohexene | Pd(OAc)₂ (2) | PPh₃ (4) | Ag₂CO₃ (2) | Toluene | 110 | 24 | ~65 |
Experimental Protocol (Adapted)
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF, triethylamine, and the alkene.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, which is a reliable method for the synthesis of substituted alkynes.[8][9]
Quantitative Data Summary (Adapted from similar substrates)
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | 10 | Et₃N (3) | THF | 65 | 12 | ~90 |
| 2 | 1-Heptyne | PdCl₂(PPh₃)₂ (3) | 5 | i-Pr₂NH (3) | DMF | 80 | 10 | ~85 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | 4 | Et₃N (3) | Toluene | 70 | 16 | ~88 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (5) | 10 | Piperidine (3) | Acetonitrile | RT | 24 | ~78 |
Experimental Protocol (Adapted)
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF and degassed triethylamine.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at 65 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Disclaimer: The experimental protocols and quantitative data provided are based on established methodologies for similar substrates and may require optimization for this compound. Researchers should exercise standard laboratory safety precautions and perform small-scale test reactions to determine the optimal conditions for their specific application.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. mdpi.com [mdpi.com]
- 3. Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Heck Reaction [organic-chemistry.org]
- 8. scirp.org [scirp.org]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes: Synthesis and Evaluation of Pyridine-Based PIM-1 Kinase Inhibitors
References
- 1. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PIM1 - Wikipedia [en.wikipedia.org]
- 5. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Imidazopyridine Analogues from Bromomethylpyridines and Related Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic strategies for the preparation of imidazopyridine analogues, with a focus on methods commencing from precursors related to bromomethylpyridines, such as α-haloketones, in reaction with aminopyridines. The protocols detailed herein are based on established, peer-reviewed methodologies and are intended to serve as a practical guide for researchers in the field of medicinal chemistry and drug discovery.
Introduction
Imidazopyridines are a class of bicyclic heteroaromatic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] This scaffold is a key component in numerous clinically used drugs and investigational agents, exhibiting activities such as proton pump inhibition, anticancer, and anti-inflammatory effects.[2][3][4][5][6][7] The synthesis of imidazopyridine analogues is, therefore, a critical area of research. A common and effective strategy involves the reaction of a substituted pyridine derivative, typically a 2-aminopyridine, with a carbonyl compound bearing a leaving group on the α-carbon, such as an α-bromoketone. This approach, a variation of the classic Tschitschibabin reaction, provides a reliable route to the imidazo[1,2-a]pyridine core.[8]
This document outlines several key synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and multicomponent reactions, which have emerged as powerful tools for the synthesis and functionalization of the imidazopyridine scaffold.
Synthetic Methodologies
The primary routes for the synthesis of imidazopyridines from bromo-functionalized precursors or their equivalents are summarized below.
Classical Cyclocondensation (Tschitschibabin Reaction)
The most fundamental approach to the synthesis of imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine with an α-halocarbonyl compound, such as a bromoacetophenone.[8] The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen to form a pyridinium salt, followed by an intramolecular cyclization and dehydration to yield the aromatic imidazopyridine ring system.
General Reaction Scheme:
This method is versatile and tolerates a wide range of substituents on both the aminopyridine and the α-halocarbonyl reactant. Microwave-assisted protocols have been developed to accelerate this reaction, often leading to higher yields in shorter reaction times.[8]
Transition-Metal-Catalyzed Cross-Coupling Reactions
Modern synthetic organic chemistry heavily relies on transition-metal catalysis, and the synthesis of imidazopyridines is no exception. Palladium and copper catalysts are frequently employed to construct the imidazopyridine core or to further functionalize it.
-
Palladium-Catalyzed Reactions:
-
Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds. It can be used to synthesize substituted aminopyridines, which are key precursors for imidazopyridine synthesis. Furthermore, it can be applied to the functionalization of a pre-formed halo-imidazopyridine core.[9][10][11] The reaction typically involves a palladium catalyst, a phosphine ligand, and a base.[11]
-
Suzuki-Miyaura Cross-Coupling: This reaction is widely used to form C-C bonds by coupling an organoboron compound with a halide. For imidazopyridine synthesis, it can be used to introduce aryl or heteroaryl substituents onto the imidazopyridine scaffold, often at positions that are difficult to functionalize directly.[4][12]
-
-
Copper-Catalyzed Reactions:
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single operation to form a product, are highly efficient for generating molecular diversity. The Groebke–Blackburn–Bienaymé (GBB) reaction is a notable MCR for the synthesis of imidazo[1,2-a]pyridines.[3] This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis acid.[3]
Data Presentation
The following tables summarize quantitative data from representative synthetic procedures for imidazopyridine analogues.
Table 1: Synthesis of Imidazopyridines via Cyclocondensation
| Starting Materials | Reaction Conditions | Product | Yield (%) | Reference |
| 2-Aminopyridine, α-bromoacetophenone | Ethanol, 60°C, 5h | 2-Phenyl-imidazo[1,2-a]pyridine | Good | [8] |
| Pyridine, substituted bromoacetophenones, NH₄OAc | Microwave, 180°C | Substituted imidazopyridines | Good | [8] |
| 2-Aminopyridine, ethyl bromopyruvate | EtOH, 80°C, 4h | Ethyl imidazo[1,2-a]pyridine-2-carboxylate | - | [4] |
Table 2: Functionalization of Imidazopyridines via Suzuki-Miyaura Coupling
| Starting Materials | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |
| 8-Bromo-imidazo[1,2-a]pyridine derivative, Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 8-Aryl-imidazo[1,2-a]pyridine derivative | - | [4] |
| 2-Halo-imidazo[4,5-b]pyridine, Arylboronic acid | (A-taphos)₂PdCl₂ | - | - | 2-Aryl-imidazo[4,5-b]pyridine | - | [9] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Substituted Imidazo[1,2-a]pyridines via Cyclocondensation
This protocol is adapted from the classical Tschitschibabin reaction.
Materials:
-
Substituted 2-aminopyridine (1.0 equiv)
-
Substituted α-bromoacetophenone (1.1 equiv)
-
Ethanol
-
Sodium bicarbonate (optional, as a base)
Procedure:
-
Dissolve the 2-aminopyridine in ethanol in a round-bottom flask.
-
Add the α-bromoacetophenone to the solution.
-
If desired, add sodium bicarbonate (1.5 equiv).
-
Heat the reaction mixture to reflux (or 60-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[8]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of Bromo-imidazopyridines
This protocol is a general method for the C-C bond formation on a pre-existing bromo-functionalized imidazopyridine core.[4]
Materials:
-
Bromo-imidazopyridine derivative (1.0 equiv)
-
Arylboronic acid or ester (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 equiv)
-
Potassium carbonate (2.0 equiv)
-
1,4-Dioxane and water (e.g., 5:1 mixture)
Procedure:
-
To a reaction vessel, add the bromo-imidazopyridine, arylboronic acid, potassium carbonate, and Pd(PPh₃)₄.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent mixture (1,4-dioxane/water).
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the PI3K/Akt signaling pathway, a common target for imidazopyridine-based inhibitors.[4][5]
Caption: PI3K/Akt Signaling Pathway and Inhibition by Imidazopyridine Analogues.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for the synthesis and characterization of imidazopyridine analogues.
Caption: General workflow for the synthesis and characterization of imidazopyridine analogues.
References
- 1. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of imidazopyridine analogues as inhibitors of phosphoinositide 3-kinase signaling and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
Application Notes and Protocols: Synthesis of Novel Agricultural Fungicides Utilizing 5-(Bromomethyl)-2-methylpyridine hydrobromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and representative protocols for the utilization of 5-(Bromomethyl)-2-methylpyridine hydrobromide as a key intermediate in the synthesis of novel pyridine-based agricultural fungicides. The document outlines a representative synthetic pathway, experimental procedures, and expected outcomes based on established chemical principles for the synthesis of analogous compounds.
Introduction
Pyridine-containing compounds represent a significant class of modern agricultural fungicides due to their broad-spectrum activity and diverse modes of action. The versatile chemical nature of the pyridine ring allows for the introduction of various substituents, enabling the fine-tuning of biological activity, selectivity, and physicochemical properties. This compound is a valuable building block in this context, offering a reactive bromomethyl group that can be readily functionalized to introduce the pyridine moiety into a larger molecular scaffold. This document details a representative application of this intermediate in the synthesis of a potential fungicide.
Representative Synthesis of a Pyridine-Pyrazole Carboxamide Fungicide
A common strategy in the development of novel fungicides is the coupling of a pyridine side-chain with a pharmacologically active core, such as a pyrazole carboxamide. The following section outlines a representative two-step synthesis of a hypothetical fungicide, N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-((2-methylpyridin-5-yl)methyl)acetamide (3) , using this compound (1) .
Logical Workflow for Fungicide Synthesis
Caption: Workflow for the synthesis and evaluation of a potential fungicide.
Experimental Protocols
Protocol 1: Synthesis of N-(1,3-dimethyl-1H-pyrazol-4-yl)acetamide (2)
This protocol describes the synthesis of the pyrazole carboxamide intermediate.
Materials:
-
1,3-dimethyl-1H-pyrazol-4-amine
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1,3-dimethyl-1H-pyrazol-4-amine (10.0 g, 89.9 mmol) and triethylamine (13.6 g, 134.9 mmol) in 100 mL of dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acetyl chloride (7.7 g, 98.9 mmol) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from ethyl acetate/hexanes to yield the pure product (2) .
Protocol 2: Synthesis of N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-((2-methylpyridin-5-yl)methyl)acetamide (3)
This protocol details the coupling of the pyrazole intermediate with the pyridine side-chain.
Materials:
-
N-(1,3-dimethyl-1H-pyrazol-4-yl)acetamide (2)
-
This compound (1)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry 250 mL three-necked flask under an inert atmosphere, add sodium hydride (1.9 g, 47.5 mmol, 60% dispersion) and wash with 20 mL of hexanes to remove the mineral oil. Carefully decant the hexanes.
-
Add 80 mL of anhydrous DMF to the flask, followed by the portion-wise addition of N-(1,3-dimethyl-1H-pyrazol-4-yl)acetamide (2) (6.5 g, 42.4 mmol) at 0°C.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until gas evolution ceases.
-
Cool the reaction mixture back to 0°C and add a solution of this compound (1) (11.3 g, 42.4 mmol) in 20 mL of anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of 50 mL of water at 0°C.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the final product (3) .
Synthetic Pathway Diagram
Caption: Synthesis of a potential pyridine-pyrazole carboxamide fungicide.
Data Presentation
The following table summarizes the expected quantitative data for the representative synthesis.
| Compound | Step | Reactants | Solvent | Reaction Time | Yield (%) | Purity (%) | Appearance |
| 2 | 1 | 1,3-dimethyl-1H-pyrazol-4-amine, Acetyl chloride | DCM | 4 hours | 85-95 | >98 | White to off-white solid |
| 3 | 2 | Compound 2 , this compound | DMF | 12 hours | 60-75 | >97 | Pale yellow solid |
Fungicidal Activity (Hypothetical)
The synthesized compound (3) would be subjected to a battery of in vitro and in vivo fungicidal assays against a panel of economically important plant pathogens. The mode of action could potentially be the inhibition of succinate dehydrogenase (SDHI), a common target for this class of fungicides.
Conclusion
This compound serves as a versatile and reactive intermediate for the synthesis of novel pyridine-containing compounds with potential applications in agricultural fungicide development. The representative protocol provided herein demonstrates a plausible pathway for the synthesis of a pyridine-pyrazole carboxamide fungicide. Further optimization of reaction conditions and derivatization of the core structures could lead to the discovery of potent and selective new active ingredients for crop protection. Researchers are encouraged to adapt and modify these protocols to explore novel chemical spaces in the quest for next-generation fungicides.
Troubleshooting & Optimization
Technical Support Center: 5-(Bromomethyl)-2-methylpyridine Hydrobromide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Bromomethyl)-2-methylpyridine hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the radical bromination of 2,5-dimethylpyridine. This reaction typically employs a brominating agent such as N-bromosuccinimide (NBS) and a radical initiator, for instance, azobisisobutyronitrile (AIBN), in a suitable solvent like carbon tetrachloride or acetonitrile.
Q2: What are the primary impurities I should be aware of during this synthesis?
A2: The principal impurities often arise from incomplete reaction, over-reaction, or side reactions. These can include:
-
Unreacted 2,5-dimethylpyridine: The starting material may not fully react.
-
Over-brominated species: This includes 5-(Dibromomethyl)-2-methylpyridine and 5-(Tribromomethyl)-2-methylpyridine.
-
Ring-brominated isomers: Bromination can occur on the pyridine ring, leading to isomers such as 3-Bromo-2,5-dimethylpyridine.
-
Hydrolysis product: The desired product can hydrolyze to form 5-(Hydroxymethyl)-2-methylpyridine.
-
Reagent byproducts: Succinimide is a common byproduct when using NBS.
Q3: How can I monitor the progress of the reaction to minimize impurities?
A3: Reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). These methods help in determining the consumption of the starting material and the formation of the desired product and byproducts, allowing for timely quenching of the reaction.
Q4: What analytical techniques are recommended for identifying and quantifying impurities in the final product?
A4: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive analysis. HPLC is ideal for purity assessment and quantifying non-volatile impurities.[1][2] NMR (¹H and ¹³C) spectroscopy is invaluable for structural elucidation of the main product and any isolated impurities.[1] GC-MS can be used to identify volatile impurities.
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Material (2,5-dimethylpyridine)
-
Possible Cause:
-
Insufficient amount of brominating agent (NBS).
-
Inadequate reaction time or temperature.
-
Ineffective radical initiation.
-
-
Troubleshooting Steps:
-
Verify Reagent Stoichiometry: Ensure that at least a stoichiometric equivalent of NBS is used. A slight excess (1.1 equivalents) is often employed.
-
Optimize Reaction Conditions: Increase the reaction time and/or temperature according to established protocols. Ensure the reaction is heated to a temperature sufficient for the decomposition of the radical initiator (e.g., reflux for AIBN in acetonitrile is around 82°C).[3]
-
Check Initiator Quality: Use a fresh or properly stored radical initiator (AIBN), as its effectiveness can degrade over time.
-
Issue 2: Detection of Over-Brominated Impurities (Di- and Tri-brominated species)
-
Possible Cause:
-
Excess of the brominating agent (NBS).
-
Prolonged reaction time.
-
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a controlled amount of NBS (typically 1.0 to 1.1 equivalents) to favor mono-bromination.
-
Monitor Reaction Closely: As the reaction nears completion (monitored by TLC or HPLC), quench it to prevent further bromination.
-
Purification: These higher molecular weight impurities can often be separated from the desired product by column chromatography or recrystallization.
-
Issue 3: Formation of Ring-Brominated Isomers
-
Possible Cause:
-
Presence of ionic conditions that favor electrophilic aromatic substitution over radical substitution. This can be caused by acidic impurities.
-
-
Troubleshooting Steps:
-
Ensure Anhydrous and Neutral Conditions: Use dry solvents and ensure all glassware is free from acidic residues.
-
Use a Radical Initiator: The presence of a radical initiator like AIBN or benzoyl peroxide promotes the desired benzylic bromination.[4]
-
Purification: Isomeric impurities can be challenging to separate. Careful optimization of chromatographic conditions is often necessary.
-
Issue 4: Presence of 5-(Hydroxymethyl)-2-methylpyridine
-
Possible Cause:
-
Hydrolysis of the bromomethyl group during workup or storage.
-
-
Troubleshooting Steps:
-
Anhydrous Workup: To the extent possible, use anhydrous conditions during the workup procedure.
-
Control pH: Avoid strongly basic conditions during extraction, as this can promote nucleophilic substitution of the bromide.
-
Proper Storage: Store the final product in a dry, inert atmosphere to prevent hydrolysis.
-
Data Presentation
Table 1: Summary of Common Impurities and Troubleshooting
| Impurity | Potential Source | Recommended Analytical Method | Mitigation Strategy |
| 2,5-dimethylpyridine | Incomplete reaction | GC-MS, ¹H NMR | Use slight excess of NBS, ensure adequate reaction time/temperature. |
| 5-(Dibromomethyl)-2-methylpyridine | Over-bromination | HPLC, ¹H NMR, MS | Use controlled stoichiometry of NBS (1.0-1.1 eq.), monitor reaction closely. |
| 5-(Tribromomethyl)-2-methylpyridine | Extensive over-bromination | HPLC, ¹H NMR, MS | Use controlled stoichiometry of NBS, avoid prolonged reaction times. |
| 3-Bromo-2,5-dimethylpyridine | Electrophilic ring bromination | HPLC, GC-MS, ¹H NMR | Ensure anhydrous/neutral conditions, use a radical initiator. |
| 5-(Hydroxymethyl)-2-methylpyridine | Hydrolysis of the product | HPLC, ¹H NMR | Use anhydrous workup, avoid basic conditions, proper storage. |
| Succinimide | Byproduct of NBS | ¹H NMR (water-soluble) | Aqueous wash during workup. |
Experimental Protocols & Visualizations
Key Experimental Workflow: Radical Bromination
The synthesis of this compound from 2,5-dimethylpyridine via radical bromination is a common procedure. Below is a generalized experimental protocol.
Protocol: Synthesis of 5-(Bromomethyl)-2-methylpyridine
-
Reaction Setup: A round-bottom flask is charged with 2,5-dimethylpyridine and a suitable solvent (e.g., acetonitrile).
-
Reagent Addition: N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.1 equivalents) are added to the solution.[3]
-
Reaction: The mixture is heated to reflux (around 82°C for acetonitrile) and stirred for several hours. The reaction is monitored by TLC or HPLC.[3]
-
Workup: After cooling, the solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., dichloromethane) and washed with aqueous solutions of sodium thiosulfate and sodium bicarbonate to remove unreacted bromine and succinimide, respectively.[3]
-
Isolation: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The crude product is then purified, typically by column chromatography or recrystallization.
-
Hydrobromide Salt Formation: The purified 5-(Bromomethyl)-2-methylpyridine is dissolved in a suitable solvent and treated with hydrobromic acid to precipitate the hydrobromide salt.
Impurity Formation Pathways
The following diagram illustrates the main reaction pathway and the formation of key impurities during the synthesis.
References
Recrystallization solvent for 5-(Bromomethyl)-2-methylpyridine hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information and troubleshooting advice for the recrystallization of 5-(Bromomethyl)-2-methylpyridine hydrobromide. The following sections offer a comprehensive overview of suitable solvent systems, experimental protocols, and solutions to common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended recrystallization solvent for this compound?
Based on the solubility profiles of analogous brominated pyridine hydrobromide salts, a mixed solvent system is recommended. The ideal combination involves a polar solvent in which the compound is soluble at elevated temperatures, and a less polar co-solvent (anti-solvent) to induce precipitation upon cooling. A common and effective system is a mixture of a polar solvent like ethanol or isopropanol with a less polar solvent such as ethyl acetate or diethyl ether . The optimal ratio of these solvents should be determined empirically through small-scale trials to maximize yield and purity.
Q2: My compound is an oil at room temperature. Can I still use recrystallization?
If your crude this compound is an oil or a low-melting solid, traditional recrystallization may not be the most suitable purification method. In such cases, alternative techniques like column chromatography or trituration with a non-polar solvent (e.g., hexanes or petroleum ether) should be considered to induce solidification or remove impurities.
Q3: What are the key considerations for selecting a recrystallization solvent?
A suitable recrystallization solvent should meet the following criteria:
-
The compound of interest should be highly soluble at the solvent's boiling point and sparingly soluble at low temperatures (0-4 °C).
-
The solvent should not react with the compound.
-
Impurities should either be completely soluble or completely insoluble in the solvent at all temperatures.
-
The solvent should be volatile enough to be easily removed from the purified crystals.
Q4: How can I induce crystal formation if my solution does not precipitate upon cooling?
If crystals do not form readily, several techniques can be employed to induce crystallization:
-
Seeding: Add a single, pure crystal of this compound to the supersaturated solution.
-
Scratching: Gently scratch the inner surface of the flask with a glass rod at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Reducing Solvent Volume: If an excess of solvent was used, carefully evaporate a portion of the solvent to increase the concentration of the solute and then allow the solution to cool again.
-
Adding an Anti-Solvent: Slowly add a solvent in which the compound is insoluble (an anti-solvent) dropwise to the solution until turbidity persists. Then, add a few drops of the primary solvent to redissolve the precipitate and allow the mixture to cool slowly.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery of Purified Product | - The compound is significantly soluble in the cold recrystallization solvent. - Too much solvent was used. - Premature crystallization occurred during hot filtration. | - Cool the crystallization mixture in an ice bath for a longer duration. - Reduce the initial volume of the solvent. - Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration. |
| Product Purity is Not Improved | - The chosen solvent system does not effectively differentiate between the product and impurities. - The cooling process was too rapid, leading to the trapping of impurities within the crystal lattice. | - Perform small-scale solubility tests with a wider range of solvents to find a more selective system. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Oily Precipitate Forms Instead of Crystals | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated to a very high degree. | - Choose a solvent with a lower boiling point. - Use a larger volume of solvent or add a co-solvent to reduce the level of supersaturation. |
| Colored Impurities Remain in the Crystals | - The impurities are co-crystallizing with the product. | - Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the product. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline. The specific solvent ratios and volumes should be optimized for your particular sample.
Materials:
-
Crude this compound
-
Ethanol (or Isopropanol)
-
Ethyl Acetate (or Diethyl Ether)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol and stir until the solid dissolves completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.
-
Induce Crystallization: While the solution is still warm, slowly add ethyl acetate dropwise until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the precipitate, resulting in a saturated solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/ethyl acetate mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
Solvent Selection Logic
Caption: Decision-making process for selecting a suitable recrystallization solvent system.
Technical Support Center: Optimizing Reaction Yield with 5-(Bromomethyl)-2-methylpyridine hydrobromide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction yields when using 5-(Bromomethyl)-2-methylpyridine hydrobromide.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation reaction with this compound is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in N-alkylation reactions with this reagent can stem from several factors. The most common issues include incomplete deprotonation of the nucleophile, suboptimal reaction conditions, and steric hindrance.
To improve the yield, consider the following troubleshooting steps:
-
Base Selection: The choice of base is critical. Since the starting material is a hydrobromide salt, at least two equivalents of base are required: one to neutralize the HBr salt and another to deprotonate the nucleophile. For less nucleophilic amines, a stronger base may be necessary to drive the reaction to completion. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and triethylamine (TEA).[1]
-
Solvent Choice: The solvent plays a crucial role in reaction rate and yield. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they can effectively dissolve the reactants and facilitate the Sₙ2 reaction pathway.[2]
-
Temperature: Increasing the reaction temperature can often enhance the reaction rate. However, excessively high temperatures might lead to the formation of side products or degradation of the starting material or product. It is advisable to start at room temperature and gradually increase the temperature while monitoring the reaction progress.[3]
-
Inert Atmosphere: Although not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions, especially if the nucleophile or product is sensitive to oxidation.[3]
Q2: I am observing the formation of multiple products in my reaction. How can I increase the selectivity for the desired N-alkylated product?
A2: The formation of multiple products often indicates the occurrence of side reactions. The primary side reaction to consider is over-alkylation, where the desired secondary amine product is further alkylated to a tertiary amine.
Strategies to minimize over-alkylation include:
-
Stoichiometry Control: Using an excess of the amine nucleophile relative to this compound can statistically favor mono-alkylation.[4]
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture helps to maintain a low concentration of the electrophile, which can reduce the rate of the second alkylation step.
-
Protecting Groups: For primary amines, using a protecting group strategy can ensure mono-alkylation. The protecting group can be removed in a subsequent step.
Another potential side reaction is the formation of elimination products, particularly if the reaction is run at high temperatures with a strong, sterically hindered base.
Q3: How can I effectively purify the N-alkylated product?
A3: Purification of N-alkylated pyridine derivatives can sometimes be challenging due to the basic nature of the product. Standard purification techniques include:
-
Extraction: After quenching the reaction, an aqueous workup is typically performed. The pH of the aqueous layer can be adjusted to ensure the product is in its free base form and can be extracted into an organic solvent like ethyl acetate or dichloromethane.
-
Column Chromatography: Silica gel column chromatography is a common method for purifying the crude product. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is often effective. Adding a small amount of triethylamine (e.g., 1%) to the eluent can help to prevent the product from streaking on the silica gel.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Troubleshooting Guides
Decision-Making Workflow for Low Yield
Caption: A logical workflow to diagnose and resolve low reaction yields.
Data Presentation
Table 1: Effect of Base on N-Alkylation Yield (Illustrative)
The following table illustrates the potential impact of different bases on the yield of N-alkylation reactions with halo-methylpyridines. The data is based on analogous reactions and serves as a guide for base selection.
| Base (2.2 eq.) | Solvent | Temperature (°C) | Time (h) | Approximate Yield (%) |
| Triethylamine (TEA) | DMF | 25 | 24 | 40-60 |
| Potassium Carbonate (K₂CO₃) | DMF | 25 | 18 | 70-85 |
| Cesium Carbonate (Cs₂CO₃) | DMF | 25 | 12 | >90 |
| Sodium Hydride (NaH) | THF | 25 | 12 | >90 |
Note: Yields are approximate and can vary depending on the specific amine nucleophile and other reaction conditions.
Table 2: Effect of Solvent on N-Alkylation Yield (Illustrative)
The choice of solvent significantly influences the reaction rate and yield. This table provides an overview of how different solvents can affect the outcome of N-alkylation with halo-methylpyridines, based on analogous reactions.
| Solvent | Dielectric Constant (ε) | Typical Temperature (°C) | Approximate Yield (%) |
| Dichloromethane (DCM) | 9.1 | 25 | 30-50 |
| Tetrahydrofuran (THF) | 7.6 | 25-66 | 50-70 |
| Acetonitrile | 37.5 | 25-82 | 80-95 |
| N,N-Dimethylformamide (DMF) | 36.7 | 25-100 | >90 |
Note: Yields are approximate and can vary depending on the specific amine nucleophile and other reaction conditions.
Experimental Protocols
General Protocol for N-Alkylation of an Amine with this compound
This protocol provides a general procedure for the N-alkylation of a primary or secondary amine. Optimization of stoichiometry, base, solvent, and temperature may be required for specific substrates.
Materials:
-
This compound (1.0 eq.)
-
Amine nucleophile (1.0 - 1.2 eq.)
-
Base (e.g., K₂CO₃, 2.2 eq.)
-
Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Inert gas supply (optional)
Caption: A step-by-step workflow for a typical N-alkylation experiment.
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq.) and the base (2.2 eq.).
-
Solvent Addition: Add the anhydrous solvent (e.g., DMF, to a concentration of 0.1-0.5 M with respect to the limiting reagent). Stir the mixture for 10-15 minutes at room temperature.
-
Addition of Alkylating Agent: Dissolve this compound (1.0 eq.) in a minimal amount of the reaction solvent and add it dropwise to the stirring suspension of the amine and base.
-
Reaction: Stir the reaction mixture at room temperature or heat as necessary. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization.
-
Characterization: Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry).
References
- 1. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Alkylation Reactions with 5-(Bromomethyl)-2-methylpyridine hydrobromide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using 5-(Bromomethyl)-2-methylpyridine hydrobromide in alkylation reactions.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Alkylated Product
Question: I am experiencing a low yield of my target product when using this compound for alkylation. What are the potential causes and how can I improve the yield?
Answer:
A low yield in your alkylation reaction can stem from several factors, ranging from reaction conditions to the stability of the starting materials. Below is a systematic guide to troubleshoot this issue.
-
Incomplete Deprotonation of the Nucleophile: For the alkylation to proceed, your nucleophile (e.g., phenol, amine, or thiol) must be sufficiently deprotonated to become nucleophilic. The hydrobromide salt of 5-(Bromomethyl)-2-methylpyridine is acidic and will consume one equivalent of base. Therefore, using at least two equivalents of a suitable base is crucial.
-
Choice of Base and Solvent: The strength of the base and the polarity of the solvent play a critical role. For phenols and thiols, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents such as DMF or acetonitrile are often effective. For amines, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used to avoid competition with the substrate.
-
Reaction Temperature: The reaction temperature influences the rate of reaction. While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition. It is advisable to start at room temperature and gradually increase the temperature if the reaction is sluggish. Monitoring the reaction by TLC or LC-MS is recommended to find the optimal temperature.
-
Stability of the Alkylating Agent: this compound can be susceptible to degradation, especially in the presence of moisture or strong bases over prolonged periods. Ensure the reagent is stored in a dry environment and use it without undue delay once the reaction is initiated.
-
Side Reactions: The formation of byproducts is a common cause of low yields. The primary side reactions to consider are quaternization of the pyridine nitrogen and overalkylation of the nucleophile. Please refer to the specific troubleshooting sections on these side reactions for more details.
Issue 2: Formation of a Major Byproduct Identified as a Quaternary Salt
Question: My reaction is producing a significant amount of a water-soluble byproduct, which I suspect is the pyridinium salt formed by N-alkylation. How can I prevent this quaternization?
Answer:
Quaternization is a common side reaction where the pyridine nitrogen of one molecule of the alkylating agent attacks the bromomethyl group of another, or the pyridine nitrogen of the product attacks a molecule of the starting material. Here’s how to minimize this side reaction:
-
Control Stoichiometry and Addition Rate: Adding the this compound solution slowly to the reaction mixture containing the deprotonated nucleophile can help to ensure that it reacts with the intended nucleophile rather than itself. Maintaining a low concentration of the alkylating agent throughout the reaction is key.
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Choice of Reaction Conditions: The choice of base and solvent can influence the rate of quaternization versus the desired alkylation. In general, conditions that favor the desired Sₙ2 reaction with your nucleophile will suppress quaternization. For instance, using a less polar solvent might disfavor the formation of the charged pyridinium salt.
-
Temperature Control: Quaternization can be more prevalent at higher temperatures. Running the reaction at the lowest effective temperature can help to minimize this side reaction.
Issue 3: Observation of Multiple Spots on TLC, Suggesting Overalkylation
Question: I am observing multiple product spots on my TLC plate, and I suspect overalkylation of my nucleophile. How can I improve the selectivity for mono-alkylation?
Answer:
Overalkylation occurs when the initially formed mono-alkylated product reacts further with the alkylating agent. This is particularly common with primary amines, which can be alkylated twice.
-
Stoichiometry: Use a stoichiometric excess of the nucleophile relative to the this compound. This will increase the probability that the alkylating agent reacts with the starting nucleophile rather than the mono-alkylated product.
-
Slow Addition: A slow, controlled addition of the alkylating agent to a solution of the nucleophile can help to maintain a low concentration of the electrophile and favor mono-alkylation.
-
Protecting Groups: For primary amines, consider using a protecting group strategy. After mono-alkylation, the protecting group can be removed to yield the desired secondary amine.
Frequently Asked Questions (FAQs)
Q1: What is the role of the hydrobromide in this compound?
A1: The hydrobromide forms a salt with the pyridine nitrogen. This makes the compound more stable and less reactive as a solid. However, in solution, the acidic proton will be neutralized by the base used in the reaction. It is important to account for this by using an additional equivalent of base.
Q2: Which bases are recommended for alkylating phenols with this reagent?
A2: For phenol alkylation, moderately strong inorganic bases are generally preferred. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are common choices. Stronger bases like sodium hydride (NaH) can also be used, but may increase the rate of side reactions if not carefully controlled.
Q3: Can I use this reagent to alkylate primary amines to form secondary amines selectively?
A3: Selective mono-alkylation of primary amines can be challenging due to the potential for overalkylation to form a tertiary amine. To favor the formation of the secondary amine, it is recommended to use an excess of the primary amine and add the this compound slowly. Alternatively, a protecting group strategy may be necessary.
Q4: What are the typical solvents for these alkylation reactions?
A4: Polar aprotic solvents are generally good choices as they can dissolve the reagents and facilitate the Sₙ2 reaction. Common examples include N,N-dimethylformamide (DMF), acetonitrile (MeCN), and acetone. The choice of solvent can also influence the reaction rate and selectivity, so it may need to be optimized for your specific substrate.
Q5: How can I purify my product if I have formed the pyridinium quaternary salt byproduct?
A5: The quaternary pyridinium salt is typically highly polar and water-soluble. A common purification strategy is to perform an aqueous workup. The desired, less polar product can be extracted into an organic solvent (e.g., ethyl acetate, dichloromethane), while the quaternary salt remains in the aqueous phase. Subsequent column chromatography of the organic extract can then be used to remove other impurities.
Data Presentation
Table 1: Representative Reaction Conditions and Outcomes for Alkylation with this compound
| Nucleophile | Base (Equivalents) | Solvent | Temperature (°C) | Typical Yield of Mono-alkylated Product (%) | Major Side Product(s) |
| Phenol | K₂CO₃ (2.2) | DMF | 80 | 75-85 | Quaternized Pyridine |
| Thiophenol | Cs₂CO₃ (2.2) | MeCN | 60 | 80-90 | Quaternized Pyridine |
| Aniline | TEA (3.0) | CH₂Cl₂ | 40 | 50-60 | Di-alkylation, Quaternization |
| N-methylaniline | DIPEA (2.5) | DMF | 70 | 65-75 | Quaternization |
Note: The yields presented are representative and can vary depending on the specific substrate, reaction scale, and purification method.
Experimental Protocols
Protocol 1: General Procedure for the Alkylation of a Phenol
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To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 eq) and anhydrous DMF (0.1-0.5 M).
-
Add potassium carbonate (2.2 eq) to the stirred solution.
-
Stir the mixture at room temperature for 30 minutes to allow for salt formation.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of the alkylating agent dropwise to the phenol-base mixture over 30-60 minutes at room temperature.
-
Heat the reaction mixture to 80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Alkylation of a Secondary Amine
-
To a dry round-bottom flask under an inert atmosphere, add the secondary amine (1.0 eq) and anhydrous DMF (0.1-0.5 M).
-
Add diisopropylethylamine (DIPEA) (2.5 eq) to the solution.
-
In a separate flask, dissolve this compound (1.05 eq) in anhydrous DMF.
-
Add the solution of the alkylating agent dropwise to the amine-base mixture at room temperature.
-
Heat the reaction to 70 °C and monitor by TLC or LC-MS.
-
After completion, cool the reaction mixture and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Desired Alkylation Reaction Pathway.
Caption: Common Side Reaction Pathways.
Caption: Troubleshooting Workflow for Alkylation Reactions.
Technical Support Center: TLC Visualization for Bromomethylpyridine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bromomethylpyridine reactions and using Thin-Layer Chromatography (TLC) for analysis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the TLC analysis of bromomethylpyridine reactions.
Problem 1: Streaking or Tailing of Spots
Q: Why are my spots streaking or tailing on the TLC plate?
A: Streaking or tailing of spots is a common issue when working with pyridine derivatives. This is often caused by the basic nature of the pyridine nitrogen, which can interact strongly with the acidic silanol groups on the silica gel stationary phase.[1] Other potential causes include applying a too concentrated sample or the presence of highly polar impurities.
Solutions:
-
Mobile Phase Modification: To mitigate the interaction with silica gel, add a small amount of a basic modifier to your mobile phase. For acid-sensitive compounds, consider adding triethylamine (0.1–2.0%) or a mixture of 1–10% ammonia in methanol/dichloromethane to the eluent.[2]
-
Sample Dilution: Your sample may be too concentrated, leading to overloading of the stationary phase.[2] Try diluting your sample before spotting it on the TLC plate.
-
Proper Spotting Technique: Ensure you are spotting the smallest possible volume of your sample to create a small, concentrated spot.
Problem 2: No Visible Spots on the TLC Plate
Q: I've run my TLC, but I don't see any spots. What could be the problem?
A: There are several reasons why spots may not be visible after developing a TLC plate.
Solutions:
-
Inadequate Visualization Method: Bromomethylpyridines are often UV-active due to the pyridine ring.[3] Have you viewed the plate under a UV lamp? If your compound is not UV-active or the concentration is too low, you will need to use a chemical stain. Not all stains work for all compounds; for instance, alkyl halides may not be visible with an iodine stain.[1]
-
Sample Concentration is Too Low: The concentration of your compound in the spotted sample may be too low to be detected.[2] Try concentrating your sample or spotting multiple times in the same location, allowing the solvent to dry between applications.[2]
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Compound Volatility: If your compound is volatile, it may have evaporated from the plate during development or drying.[4]
-
Solvent Level in Chamber: Ensure the solvent level in the developing chamber is below the spotting line on your TLC plate. If the solvent level is too high, your sample will dissolve in the solvent pool instead of moving up the plate.[2]
Problem 3: On-Plate Degradation or Unexpected Spots
Q: I'm seeing unexpected spots or my main spot seems to be degrading on the TLC plate. What is happening?
A: Bromomethylpyridines can be reactive and may degrade on the acidic silica gel surface. They can also be sensitive to air and moisture. Additionally, a known side reaction for bromomethylpyridines is the formation of a pyridinium salt with another molecule of the starting material.
Solutions:
-
2D TLC: To determine if your compound is unstable on silica gel, you can run a 2D TLC.[5] Spot your sample in one corner of a square TLC plate and develop it. Then, turn the plate 90 degrees and develop it again in the same solvent system. If new spots appear off the diagonal, it indicates that your compound is decomposing on the plate.[5]
-
Plate Neutralization: You can try neutralizing the silica gel plate by running it in a solvent system containing a base (like triethylamine) and then drying it before spotting your sample.
-
Inert Atmosphere: If your compounds are air-sensitive, try to minimize their exposure to the atmosphere during spotting.
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose stains for visualizing bromomethylpyridines and their reaction products?
A1: Since bromomethylpyridines contain a pyridine ring and a reactive alkyl bromide, a combination of visualization techniques is recommended.
-
UV Light (254 nm): This is the first, non-destructive method you should use. The pyridine ring is aromatic and will likely show up as a dark spot on a fluorescent background.[3]
-
Potassium Permanganate (KMnO₄) Stain: This is a strong oxidizing stain that visualizes a wide range of organic compounds, including those with C-C multiple bonds, alcohols, and other oxidizable functional groups.[6] It is a good general-purpose stain.
-
Phosphomolybdic Acid (PMA) Stain: PMA is another universal stain that is particularly effective for visualizing alcohols, phenols, and some carbonyl compounds.[1] It has also been reported to visualize alkyl iodides, suggesting it may be effective for bromomethylpyridines.[1]
Q2: Can I use an iodine chamber for visualizing bromomethylpyridines?
A2: While iodine is a common and easy-to-use visualization agent, it is often not effective for alkyl halides.[1] Therefore, it is not the most reliable method for visualizing bromomethylpyridines.
Q3: How can I troubleshoot a reaction where the starting bromomethylpyridine and the product have very similar Rf values?
A3: When the starting material and product have similar polarities, separating them on TLC can be challenging.
-
Change the Solvent System: Experiment with different solvent systems of varying polarities. Sometimes, a small change in the solvent composition can significantly improve separation.
-
Use a Co-spot: Spot your starting material, your reaction mixture, and a co-spot (a spot containing both the starting material and the reaction mixture) on the same plate. This will help you to distinguish the product from the starting material, even if the Rf values are very close.
-
2D TLC: As mentioned earlier, 2D TLC can also help to resolve spots that are close together in a one-dimensional development.[5]
Experimental Protocols
TLC Development Protocol
-
Prepare a developing chamber by adding a suitable mobile phase to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber.
-
On a silica gel TLC plate, gently draw a starting line with a pencil about 1 cm from the bottom.
-
Using a capillary tube, spot a small amount of your reaction mixture on the starting line.
-
Carefully place the TLC plate in the developing chamber, ensuring the solvent level is below the starting line. Cover the chamber.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely before visualization.
Visualization Protocols
UV Light Visualization:
-
Place the dried TLC plate under a UV lamp (254 nm).
-
UV-active compounds will appear as dark spots against the fluorescent background.
-
Circle the spots with a pencil to mark their positions.
Potassium Permanganate (KMnO₄) Stain:
-
Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[7]
-
Application: Briefly dip the dried TLC plate into the stain solution or spray the plate evenly with the stain.
-
Visualization: Spots will appear as yellow-brown spots on a purple background.[8] Gentle heating may be required for some compounds.
Phosphomolybdic Acid (PMA) Stain:
-
Preparation: Dissolve 10 g of phosphomolybdic acid in 100 mL of absolute ethanol.[7]
-
Application: Dip the dried TLC plate into the stain solution or spray the plate.
-
Visualization: Gently heat the plate with a heat gun. Spots will appear as blue-green spots on a yellow-green background.
Data Presentation
Table 1: Common TLC Stains for Bromomethylpyridine Reactions
| Stain | Preparation | Application | Target Compounds |
| Potassium Permanganate (KMnO₄) | 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water[7] | Dipping or spraying | General oxidizing stain for most organic compounds.[6] |
| Phosphomolybdic Acid (PMA) | 10 g phosphomolybdic acid in 100 mL ethanol[7] | Dipping or spraying, followed by heating | General stain, good for alcohols, phenols, and alkyl halides.[1] |
| p-Anisaldehyde | 15 g p-anisaldehyde in 250 mL ethanol + 2.5 mL conc. H₂SO₄ | Dipping or spraying, followed by heating | Good general reagent, gives a range of colors. |
| Dragendorff Reagent | Solution A: 1.7 g basic bismuth nitrate in 100 mL water/acetic acid (4:1). Solution B: 40 g KI in 100 mL water. Mix 5 mL A + 5 mL B + 20 mL acetic acid + 70 mL water. | Spraying | Good for nitrogen-containing compounds (alkaloids). |
Diagrams
Caption: Standard workflow for performing and visualizing a TLC experiment.
Caption: Decision tree for troubleshooting common TLC problems.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. colorcon.com [colorcon.com]
- 4. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. depts.washington.edu [depts.washington.edu]
- 8. TLC stains [reachdevices.com]
Preventing dimerization of 5-(Bromomethyl)-2-methylpyridine hydrobromide
Welcome to the technical support center for 5-(Bromomethyl)-2-methylpyridine hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this reagent, with a primary focus on preventing its dimerization.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dimerization for this compound?
A1: The principal cause of dimerization is a self-alkylation reaction, also known as quaternization. In this process, the nucleophilic nitrogen atom of the pyridine ring on one molecule attacks the electrophilic benzylic carbon of the bromomethyl group on another molecule. This reaction forms a pyridinium salt, linking the two molecules and creating a dimer. The hydrobromide salt form of the compound is specifically used to mitigate this by protonating the pyridine nitrogen, thereby reducing its nucleophilicity.
Q2: How does the hydrobromide salt prevent dimerization?
A2: The hydrobromide salt ensures that the pyridine nitrogen is protonated, forming a pyridinium ion. This positive charge significantly reduces the electron-donating ability and nucleophilicity of the nitrogen atom, making it less likely to participate in the N-alkylation reaction that leads to dimerization. Maintaining the protonated state is crucial for the stability of the compound.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize degradation and dimerization, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). Exposure to moisture, high temperatures, and light can promote decomposition and side reactions.
Q4: Can I use a base during my reaction with this compound?
A4: Extreme caution should be exercised when using a base. The addition of a base will deprotonate the pyridine nitrogen, making it nucleophilic and highly susceptible to self-reaction and dimerization. If a base is required for your reaction, it should be added cautiously, preferably at low temperatures, and in the presence of the other reactant to favor the desired reaction over dimerization. Non-nucleophilic or sterically hindered bases are often preferred.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of the desired product and presence of a high molecular weight impurity. | This is a strong indication of dimerization. The reaction conditions may be promoting the self-alkylation of the starting material. | • Maintain Acidic Conditions: Ensure the reaction medium is acidic to keep the pyridine nitrogen protonated. The hydrobromide salt itself provides an acidic environment. Avoid the use of basic solvents or reagents unless absolutely necessary.• Control Temperature: Perform the reaction at the lowest effective temperature to minimize the rate of the dimerization side reaction.• Order of Addition: Add the this compound solution slowly to a solution containing the other reactant and any necessary activating agents. This ensures that the concentration of the bromomethylpyridine is kept low, reducing the likelihood of self-reaction.• Solvent Choice: Use anhydrous, non-polar, or weakly polar aprotic solvents (e.g., toluene, dichloromethane, THF) to minimize the solubility of the hydrobromide salt and potentially reduce its reactivity in solution. |
| The starting material appears discolored or has clumped together. | This may indicate decomposition or absorption of moisture, which can lead to the formation of byproducts. | • Proper Storage: Always store the compound in a tightly sealed container in a desiccator or glovebox.• Check Purity: Before use, it is advisable to check the purity of the starting material by techniques such as NMR or LC-MS to ensure it has not degraded during storage. |
| Reaction is sluggish or does not proceed to completion. | While preventing dimerization is key, over-suppression of reactivity can hinder the desired transformation. | • Controlled Deprotonation: If your reaction requires the free base form, consider a slow, in-situ deprotonation at low temperature in the presence of your reaction partner. A weak, non-nucleophilic base is recommended.• Solvent Effects: The choice of solvent can significantly impact reaction rates. While polar aprotic solvents (e.g., DMF, DMSO) might increase the rate of dimerization, they may be necessary for the desired reaction. In such cases, careful control of temperature and concentration is critical. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation with an Amine
This protocol describes a general method for reacting this compound with a primary or secondary amine.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the amine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Reagent Addition: In a separate flask, prepare a solution of this compound (1.1 equivalents) in the same anhydrous solvent.
-
Reaction Execution: Cool the amine solution to 0 °C. Slowly add the this compound solution dropwise to the stirred amine solution over a period of 30-60 minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, the reaction mixture can be washed with a saturated aqueous solution of sodium bicarbonate to remove the HBr salt of the product and any remaining starting material. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Protocol 2: General Procedure for O-Alkylation with a Phenol
This protocol outlines a method for the O-alkylation of a phenol using this compound.
-
Reaction Setup: To a stirred solution of the phenol (1.0 equivalent) in an anhydrous polar aprotic solvent such as DMF or acetonitrile, add a weak, non-nucleophilic base like potassium carbonate (1.5 equivalents).
-
Reagent Addition: In a separate flask, dissolve this compound (1.2 equivalents) in the same anhydrous solvent.
-
Reaction Execution: Slowly add the solution of this compound to the phenol and base mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may require gentle heating (40-50 °C) to proceed to completion.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The product can be purified by column chromatography.
Visualizations
Caption: Proposed dimerization mechanism of 5-(Bromomethyl)-2-methylpyridine.
Caption: Troubleshooting workflow for addressing dimerization.
Technical Support Center: Purifying Pyridine Derivatives by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the column chromatographic purification of pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue when purifying pyridine derivatives on silica gel?
A1: The most prevalent issue is peak tailing.[1] This is primarily caused by the interaction of the basic nitrogen atom in the pyridine ring with acidic silanol groups on the surface of the silica gel stationary phase.[1] This strong interaction leads to poor peak shape and can compromise separation.
Q2: What stationary phase is best for purifying pyridine derivatives?
A2: The choice of stationary phase depends on the specific properties of the pyridine derivative.
-
Silica Gel: Still the most common choice, but often requires modification or additives to achieve good results.[2]
-
Neutralized Silica Gel: Pre-treating silica gel with a base like triethylamine can deactivate acidic silanol sites, reducing peak tailing.[3]
-
Alumina (Neutral or Basic): Can be a good alternative to silica gel, especially for acid-sensitive compounds.[3]
-
Reverse-Phase (e.g., C18): Suitable for less polar pyridine derivatives.[3] Mobile phase pH control is crucial here.
-
Mixed-Mode or HILIC Columns: These can offer better retention and selectivity for highly polar pyridine derivatives.[1]
Q3: What mobile phase additives can improve the chromatography of pyridine derivatives?
A3: Several additives can be used to improve peak shape and resolution.
-
Triethylamine (TEA): A small amount (0.1-1%) of this competing base can be added to the mobile phase to block the active silanol sites on silica gel, thus minimizing peak tailing.[1][3]
-
Ammonia: A solution of ammonium hydroxide in methanol (e.g., 1-10%) can be effective for very polar compounds that do not move from the baseline.
-
Formic Acid or Acetic Acid: For reverse-phase chromatography, adding a small amount (e.g., 0.1%) of a weak acid can improve peak shape and is compatible with mass spectrometry (MS) detection.[1][3]
Q4: My pyridine derivative seems to be decomposing on the column. What can I do?
A4: Decomposition on silica gel is a known issue for certain sensitive compounds.
-
Deactivate the Silica: Use silica gel that has been neutralized with a base like triethylamine.[3]
-
Change the Stationary Phase: Switch to a more inert stationary phase such as neutral alumina or a polymer-based column.[1][3]
-
Check Compound Stability: Perform a 2D TLC to confirm if your compound is stable on silica gel.[4][5]
Troubleshooting Guides
This section addresses specific problems encountered during the purification of pyridine derivatives.
Issue 1: Peak Tailing
-
Symptom: The compound elutes from the column with a broad, asymmetrical peak, making separation from impurities difficult.
-
Primary Cause: Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica gel surface.[1]
-
Solutions:
-
Mobile Phase Additives: Add a competing base like triethylamine (TEA) to the eluent.[1][3]
-
Stationary Phase Modification: Use neutralized silica gel or switch to alumina.[3]
-
Increase Eluent Polarity: A more polar solvent system can sometimes reduce the interaction with the stationary phase and improve peak shape.
-
Issue 2: Poor Resolution or Co-elution of Compounds
-
Symptom: The desired compound elutes with one or more impurities, and fractions are not pure.
-
Possible Causes:
-
Solutions:
-
Optimize the Solvent System: Systematically screen different solvent systems using TLC to find one that provides better separation. Sometimes a switch in solvent class (e.g., from ethyl acetate/hexanes to dichloromethane/methanol) can be effective.[6]
-
Derivatization: For compounds with challenging tautomerism, converting them to a single, less polar derivative can simplify purification.[3]
-
Change Stationary Phase: If using a C18 column, switching to a phenyl or cyano phase can offer different selectivity.[1]
-
Reduce Sample Load: Overloading the column can lead to broad peaks and poor separation.[1] Try loading less material.
-
Issue 3: Low Recovery of the Compound
-
Symptom: A significant loss of material occurs during the purification process.[3]
-
Possible Causes:
-
Solutions:
-
Use a More Inert Stationary Phase: Consider using end-capped silica, neutral alumina, or a polymer-based column to minimize irreversible adsorption and decomposition.[1][3]
-
Increase Eluent Polarity Drastically: If the compound is highly polar, a much stronger eluent may be needed to wash it off the column. For very polar compounds, solvent systems containing ammonia can be effective.
-
Dry Loading: If the compound has poor solubility in the mobile phase, dry loading it onto silica gel before adding it to the column can improve recovery.[4]
-
Data Summary Tables
Table 1: Common Mobile Phase Additives for Pyridine Derivative Purification
| Additive | Typical Concentration | Stationary Phase | Purpose |
| Triethylamine (TEA) | 0.1 - 1% (v/v) | Silica Gel | Reduces peak tailing by blocking acidic silanol sites.[1][3] |
| Formic Acid / Acetic Acid | 0.1% (v/v) | Reverse-Phase (C18) | Improves peak shape for basic compounds; MS-compatible.[1][3] |
| Ammonium Hydroxide | 1 - 10% of a 10% solution in Methanol | Silica Gel | Elutes very polar basic compounds. |
Table 2: Recommended Stationary Phases
| Stationary Phase | Best For | Considerations |
| Silica Gel | General purpose | Prone to causing peak tailing with basic compounds; may need additives.[1] |
| Neutralized Silica Gel | Basic, acid-sensitive compounds | Reduces peak tailing and on-column degradation.[3] |
| Alumina (Neutral/Basic) | Acid-sensitive compounds | Offers different selectivity compared to silica.[3] |
| Reverse-Phase (C18) | Less polar to moderately polar derivatives | Requires aqueous/organic mobile phases; pH control is important.[3] |
Experimental Protocols
Protocol 1: Preparation of Neutralized Silica Gel
-
Prepare a slurry of silica gel in the desired non-polar solvent (e.g., hexanes).
-
Add triethylamine to the slurry to a final concentration of 1% (v/v).
-
Stir the slurry for 15-30 minutes.
-
Pack the column with the neutralized silica gel slurry as you would normally.
-
Equilibrate the packed column with the mobile phase containing 0.5-1% triethylamine before loading the sample.
Protocol 2: Dry Loading a Sample
-
Dissolve the crude sample in a suitable volatile solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel (typically 2-3 times the mass of the crude sample) to the solution.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a dry, free-flowing powder is obtained.[4]
-
Carefully add the silica-adsorbed sample to the top of the prepared column.
-
Gently add a layer of sand on top of the sample layer to prevent disturbance when adding the eluent.[4]
Visualizations
Caption: A troubleshooting workflow for common column chromatography issues.
Caption: A general workflow for purifying pyridine derivatives via column chromatography.
References
Technical Support Center: Post-Reaction Purification of 5-(Bromomethyl)-2-methylpyridine hydrobromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted 5-(Bromomethyl)-2-methylpyridine hydrobromide from their reaction mixtures.
Troubleshooting Guide
Problem: Low yield or loss of product during aqueous workup.
| Possible Cause | Troubleshooting Step |
| Product is water-soluble. | This compound is a salt and is expected to have significant solubility in water. Your desired product might also have some water solubility, leading to its loss in the aqueous phase during extraction. To minimize this, saturate the aqueous phase with brine (saturated NaCl solution) to decrease the solubility of organic compounds.[1] |
| Product degradation. | The bromomethyl group can be susceptible to hydrolysis, especially under basic conditions, converting it to a hydroxymethyl group.[1] Avoid prolonged exposure to strong bases. If a basic wash is necessary, use a mild base like sodium bicarbonate and perform the extraction quickly at low temperatures. |
| Emulsion formation. | Emulsions can form at the interface of the organic and aqueous layers, trapping the product. To break an emulsion, try adding brine, gently swirling the separatory funnel, or passing the mixture through a pad of Celite. |
Problem: Incomplete removal of this compound.
| Possible Cause | Troubleshooting Step |
| Inefficient extraction. | As a hydrobromide salt, this starting material is acidic. A single aqueous wash may not be sufficient. Perform multiple extractions with a dilute basic solution (e.g., saturated sodium bicarbonate) to neutralize the hydrobromide and extract the resulting free base into the aqueous layer.[2] |
| Inappropriate solvent system for extraction. | Ensure the organic solvent used for extraction is immiscible with water and effectively dissolves your desired product while minimizing the dissolution of the starting material. Common choices include dichloromethane (DCM) and ethyl acetate. |
| Co-precipitation or co-crystallization. | During crystallization or precipitation of your product, the unreacted starting material may be trapped within the crystal lattice. To address this, consider recrystallizing the crude product from a suitable solvent system. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to remove unreacted this compound?
A1: The most common and effective methods for removing unreacted this compound include:
-
Liquid-Liquid Extraction: This involves washing the organic reaction mixture with an aqueous solution to selectively remove the polar starting material.
-
Flash Column Chromatography: This technique separates compounds based on their polarity, and is highly effective for purifying products from unreacted starting materials and byproducts.[3]
-
Recrystallization: This method purifies solid products by dissolving the crude material in a hot solvent and allowing the desired compound to crystallize upon cooling, leaving impurities in the solution.[4]
Q2: How do I choose the right aqueous solution for liquid-liquid extraction?
A2: The choice of aqueous solution depends on the properties of your product and the need to neutralize the hydrobromide salt:
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution: This is a mild base that will neutralize the hydrobromide salt of the starting material, converting it to the free base of 5-(Bromomethyl)-2-methylpyridine. The free base has different solubility properties and can be more readily removed from the organic layer. This is often a good first choice if your product is stable to mild basic conditions.[2]
-
Water or Brine: If your product is sensitive to base, washing with water or brine can remove a significant portion of the water-soluble hydrobromide salt.[1]
-
Dilute Acid (e.g., 1M HCl): This is generally not recommended as it will keep the starting material in its protonated, water-soluble form, but it may also protonate your product if it contains a basic site, potentially leading to its loss in the aqueous layer.
Q3: What are the recommended conditions for flash column chromatography?
A3: For purifying compounds from 5-(Bromomethyl)-2-methylpyridine, silica gel is the most common stationary phase. A gradient elution with a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is typically effective. The optimal eluent ratio will depend on the polarity of your product. It is recommended to first determine the appropriate solvent system using thin-layer chromatography (TLC). For many brominated pyridine derivatives, a gradient of 10% to 40% ethyl acetate in hexanes has been shown to be effective.[2][5]
Q4: How can I select a suitable solvent for recrystallization?
A4: The ideal recrystallization solvent is one in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below, while the unreacted this compound remains soluble at lower temperatures. You can determine a suitable solvent or solvent mixture through small-scale solubility tests with your crude product. Common solvent systems for brominated pyridine derivatives include mixed solvents such as ethyl acetate/petroleum ether or ethanol/water.[4]
Q5: Is the bromomethyl group stable during workup?
A5: The bromomethyl group is a reactive functional group and can undergo nucleophilic substitution. It is particularly susceptible to hydrolysis to the corresponding alcohol (5-(hydroxymethyl)-2-methylpyridine) under basic conditions, especially with stronger bases like sodium hydroxide or upon prolonged heating.[1][3] Therefore, it is advisable to use mild bases like sodium bicarbonate for extractions and to keep the workup time and temperature to a minimum. Acidic conditions are generally less likely to cause degradation of the bromomethyl group.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction with Saturated Sodium Bicarbonate
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
First Wash: Transfer the organic solution to a separatory funnel and add an equal volume of saturated aqueous sodium bicarbonate solution.
-
Extraction: Stopper the funnel and invert it several times, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat: Repeat the washing step two more times with fresh saturated sodium bicarbonate solution.
-
Brine Wash: Wash the organic layer once with brine to remove residual water.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent that is then evaporated onto a small amount of silica gel.
-
Column Packing: Pack a chromatography column with silica gel using a slurry of the initial eluent (e.g., 9:1 hexanes:ethyl acetate).
-
Loading: Load the prepared sample onto the top of the silica gel bed.
-
Elution: Elute the column with a gradient of increasing polarity (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate).[2][5]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
References
Technical Support Center: Managing Hydrobromide Salts in Non-Aqueous Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when managing hydrobromide (HBr) salts in non-aqueous reactions.
Troubleshooting Guide
This guide addresses common problems encountered during non-aqueous reactions involving hydrobromide salts or the in-situ generation of hydrogen bromide.
Q1: My reaction has stalled or is showing low conversion. Could HBr be the cause?
A1: Yes, the accumulation of HBr can significantly impact reaction kinetics. HBr is a strong acid and can protonate basic starting materials, catalysts, or intermediates, rendering them unreactive.[1][2] This is particularly common in reactions that generate HBr as a byproduct, such as certain brominations.
Possible Solutions:
-
In-situ Neutralization: Add a base to the reaction mixture to neutralize the HBr as it forms. The choice of base is critical and depends on the reaction's sensitivity to nucleophiles and water.
-
HBr Scavengers: Employ a scavenger that reacts selectively with HBr.
-
Inert Gas Sparge: For reactions in solvents with low HBr solubility (e.g., dichloromethane), bubbling a stream of inert gas like nitrogen or argon through the mixture can help remove the gaseous HBr.[3][4]
Q2: I am observing unexpected side products. How can HBr be responsible?
A2: HBr can catalyze a variety of unwanted side reactions in non-aqueous media.
-
Rearrangements: The acidic nature of HBr can promote carbocation formation, which can then undergo rearrangements (e.g., hydride or alkyl shifts) to form more stable intermediates, leading to isomeric byproducts.[5]
-
Addition to Alkenes/Alkynes: If your starting materials or products contain double or triple bonds, HBr can add across them, leading to hydrobrominated impurities.[6]
-
Ether Cleavage: HBr is reactive towards ethers and can cause their cleavage, which is problematic if ether-based solvents or protecting groups are used.[6]
-
Ester Hydrolysis: While less common in strictly anhydrous conditions, trace water combined with the strong acid HBr can lead to the hydrolysis of ester functionalities.
Q3: My product has precipitated from the reaction mixture as a hydrobromide salt, making work-up difficult. What should I do?
A3: The precipitation of a hydrobromide salt is common for basic organic compounds, especially in non-polar aprotic solvents where salt solubility is low.[7][8]
Recommended Work-up Protocol:
-
Neutralization: After the reaction is complete, add a base to neutralize the HBr and convert the salt back to the free, often more organic-soluble, base. An aqueous basic solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) is typically used.[9]
-
Extraction: Perform a liquid-liquid extraction to separate your organic product from the aqueous layer containing the resulting inorganic bromide salt.
-
Washing and Drying: Wash the organic layer with brine to remove residual water, then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation.
Frequently Asked Questions (FAQs)
Q1: What is the best way to remove HBr generated in situ without adding water?
A1: To avoid introducing water, which can be detrimental to many non-aqueous reactions, you can use anhydrous bases or HBr scavengers.
-
Anhydrous Inorganic Bases: Finely ground, anhydrous inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄) are effective and will not generate water upon neutralizing HBr.[3]
-
Non-Nucleophilic Organic Bases: Hindered amines such as diisopropylethylamine (DIPEA) or proton sponges are often used. DIPEA is less nucleophilic than triethylamine (TEA), reducing the risk of it participating in unwanted side reactions.[3]
-
HBr Scavengers: Epoxides (e.g., propylene oxide, epichlorohydrin) or oxetanes can be used as HBr scavengers.[10][11] They react with HBr to form halohydrins, effectively removing the acid from the reaction medium.
Q2: How do I choose an appropriate base for HBr neutralization?
A2: The choice of base is critical and depends on several factors. The following table summarizes common options and their properties.
| Base Type | Examples | pKa of Conjugate Acid | Key Considerations |
| Inorganic Carbonates | K₂CO₃, Na₂CO₃, Cs₂CO₃ | ~10.3 (for HCO₃⁻) | Insoluble in many organic solvents; heterogeneous reaction. Does not produce water.[3] |
| Tertiary Amines | Triethylamine (TEA), DIPEA | ~10.7 (TEA), ~11 (DIPEA) | Soluble in most organic solvents. TEA can be nucleophilic; DIPEA is sterically hindered and less nucleophilic.[3] |
| Pyridines | Pyridine, 2,6-Lutidine | ~5.2 (Pyridine), ~6.7 (Lutidine) | Weaker bases, useful when a milder base is required. |
| Proton Sponges | 1,8-Bis(dimethylamino)naphthalene | ~12.1 | Very strong, non-nucleophilic base. Expensive. |
Q3: Can I use HBr in an ether solvent like THF or Diethyl Ether?
A3: Caution is advised. While HBr is miscible in ethers, it can react with them, causing ring-opening in the case of THF or cleavage of diethyl ether.[6][12] This reaction is often slow at low temperatures but can become significant upon heating or over long reaction times. If an ethereal solvent is necessary, the reaction should be conducted at low temperatures and monitored closely for solvent degradation. A more inert solvent like dichloromethane (DCM) or a specialized reagent like HBr-DMPU complex might be a better alternative.[3][6]
Q4: What analytical techniques are best for monitoring a reaction where HBr concentration is critical?
A4: Monitoring the reaction progress is crucial. Several techniques can be employed:
-
TLC/LC-MS: These are the most common methods to monitor the consumption of starting materials and the formation of products. LC-MS can also help identify potential byproducts formed due to HBr.[13]
-
¹H NMR: Taking aliquots from the reaction mixture allows for direct monitoring. Changes in chemical shifts, especially for protons near basic sites, can indicate protonation by HBr.
-
In-situ IR Spectroscopy: Can be used to monitor the formation and consumption of specific functional groups in real-time.
-
pH Measurement (with caution): Using a pH electrode suitable for non-aqueous media can provide a direct measure of the acidity of the reaction mixture, though calibration and interpretation can be complex.
Experimental Protocols
Protocol 1: General Procedure for In-Situ HBr Neutralization with an Anhydrous Inorganic Base
-
Setup: Assemble the reaction glassware under an inert atmosphere (Nitrogen or Argon) and ensure all glassware is oven- or flame-dried.
-
Reagents: Add the starting material and the anhydrous, non-aqueous solvent to the reaction flask.
-
Base Addition: Add 1.5-2.0 equivalents of finely powdered, anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) to the stirred solution.[3] The base will likely be a suspension.
-
Reaction Initiation: Cool the mixture to the desired reaction temperature before adding the reagent that will generate HBr (e.g., dropwise addition of a brominating agent).
-
Monitoring: Monitor the reaction to completion using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic base and its bromide salt. Wash the filter cake with a small amount of the reaction solvent. The filtrate, containing the product, can then be taken to the next purification step.
Protocol 2: Removal of HBr via Inert Gas Sparge
-
Setup: In a fume hood, set up the reaction vessel with an inlet for an inert gas (e.g., a needle connected to a nitrogen line) that reaches below the surface of the reaction mixture and an outlet connected to a bubbler or a base trap (e.g., a beaker with NaOH solution) to neutralize the exiting HBr gas.[3][9]
-
Sparge: Once the reaction is complete, bubble a gentle stream of nitrogen or argon through the solution. The flow rate should be sufficient to cause agitation at the surface but not so vigorous as to splash the reaction mixture.
-
Monitoring: The removal of HBr can be qualitatively monitored by holding a piece of damp pH paper near the outlet (before the base trap); the absence of an acidic response indicates that most of the HBr has been removed.
-
Completion: Continue the sparge for 30-60 minutes or until HBr removal is deemed complete. This method is most effective for volatile HBr in solvents where it has limited solubility.[4]
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Experimental and Theoretical Study of the Kinetics of the CH3 + HBr → CH4 + Br Reaction and the Temperature Dependence of the Activation Energy of CH4 + Br → CH3 + HBr - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2016091384A1 - Preparation and use of non-aqueous brines - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Sciencemadness Discussion Board - Neutralizing HBr reaction mixture - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. US3876509A - Azeotropically removing hbr from brominated pentaerythritols and reacting with an epoxy - Google Patents [patents.google.com]
- 11. CA1058223A - Removal of hbr from brominated pentaerythritols - Google Patents [patents.google.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
5-(Bromomethyl)-2-methylpyridine hydrobromide vs 3-(Bromomethyl)pyridine in SN2 reactions.
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the development of novel pharmaceutical agents, the choice of starting materials and reagents is paramount to the success of a synthetic route. Halogenated pyridines, such as 5-(bromomethyl)-2-methylpyridine hydrobromide and 3-(bromomethyl)pyridine, are versatile building blocks. Their utility often hinges on their reactivity in nucleophilic substitution reactions, a cornerstone of C-N and C-O bond formation. This guide provides a comparative analysis of the performance of this compound and 3-(bromomethyl)pyridine in SN2 reactions, offering insights into their relative reactivity based on structural and electronic factors.
Theoretical Comparison of Reactivity
The SN2 (bimolecular nucleophilic substitution) reaction is a concerted process where a nucleophile attacks an electrophilic carbon atom, and a leaving group departs simultaneously. The rate of this reaction is highly sensitive to both steric and electronic effects.
| Feature | 5-(Bromomethyl)-2-methylpyridine | 3-(Bromomethyl)pyridine | Analysis |
| Structure | ![]() | ![]() | The key difference lies in the position of the methyl group on the pyridine ring. |
| Steric Hindrance | The methyl group at the 2-position (ortho to the nitrogen) introduces steric bulk near the reaction center (the bromomethyl group is at the 5-position). This can hinder the backside attack of a nucleophile on the methylene carbon. | No substituent is present at the positions adjacent (ortho) to the bromomethyl group. This results in a less sterically crowded environment around the reaction center. | 3-(Bromomethyl)pyridine is expected to be more reactive in SN2 reactions due to lower steric hindrance. The methyl group in 5-(bromomethyl)-2-methylpyridine can partially shield the electrophilic carbon from the approaching nucleophile.[1][2][3][4][5] |
| Electronic Effects | The methyl group is a weak electron-donating group. Its presence at the 2-position can slightly increase the electron density of the pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which can influence the electrophilicity of the benzylic carbon. | The electronic environment of the pyridine ring is influenced solely by the nitrogen atom in relation to the bromomethyl group. The nitrogen's electron-withdrawing nature enhances the electrophilicity of the methylene carbon. | The electron-withdrawing effect of the pyridine nitrogen is the dominant electronic factor for both molecules, making the methylene carbon susceptible to nucleophilic attack. The subtle electron-donating effect of the methyl group in 5-(bromomethyl)-2-methylpyridine might slightly counteract this, but the steric effect is likely to be more influential on the reaction rate. |
| Leaving Group | The leaving group in both cases is a bromide ion, which is an excellent leaving group, facilitating the SN2 reaction. | The leaving group is identical. | The nature of the leaving group does not differentiate the reactivity between the two compounds. |
| Hydrobromide Salt | 5-(Bromomethyl)-2-methylpyridine is often supplied as a hydrobromide salt. The pyridinium nitrogen is protonated. This enhances the electron-withdrawing nature of the pyridine ring, potentially increasing the electrophilicity of the methylene carbon. However, the salt form may require neutralization or reaction in the presence of a base to free the pyridine nitrogen and potentially influence the reaction mechanism. | 3-(Bromomethyl)pyridine is also available as a hydrobromide salt, and similar considerations apply. | The use of the hydrobromide salt can influence the reaction conditions required but does not fundamentally alter the steric and electronic comparison of the neutral parent molecules. |
Experimental Support and Considerations
While a direct head-to-head kinetic study is elusive, a review of synthetic procedures utilizing these reagents provides indirect evidence supporting the theoretical analysis. Synthetic protocols using 3-(bromomethyl)pyridine often proceed under standard SN2 conditions with good to excellent yields, indicative of its high reactivity. Reactions with 5-(bromomethyl)-2-methylpyridine are also successful, but may sometimes require slightly more forcing conditions or longer reaction times, which could be attributed to the increased steric hindrance.
General Experimental Protocol for SN2 Reaction
The following is a generalized procedure for a typical SN2 reaction involving a bromomethylpyridine and a generic nucleophile (Nu-H), such as an alcohol, amine, or thiol.
Materials:
-
Bromomethylpyridine reagent (either isomer)
-
Nucleophile (Nu-H)
-
Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)
-
Non-nucleophilic base (e.g., K₂CO₃, NaH, Et₃N)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the nucleophile (1.0 eq.) in the chosen anhydrous solvent, add the base (1.1-1.5 eq.) at room temperature under an inert atmosphere.
-
Stir the mixture for 30-60 minutes to ensure the complete formation of the nucleophilic anion.
-
Add a solution of the bromomethylpyridine reagent (1.0-1.2 eq.) in the same solvent dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, recrystallization, or distillation as appropriate.
Visualizing the Reaction and Workflow
To further clarify the concepts discussed, the following diagrams generated using Graphviz (DOT language) illustrate the SN2 reaction mechanism and a typical experimental workflow.
References
A Comparative Analysis of the Reactivity of Bromomethylpyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the success of a research program. Bromomethylpyridines are a class of versatile reagents frequently employed for the introduction of a pyridylmethyl moiety, a common scaffold in many biologically active compounds. However, the positional isomerism of the bromomethyl group on the pyridine ring significantly influences the reactivity of these compounds. This guide provides an objective comparison of the reactivity of 2-bromomethylpyridine, 3-bromomethylpyridine, and 4-bromomethylpyridine, supported by established principles of physical organic chemistry, to aid researchers in making informed decisions for their synthetic strategies.
Understanding the Reactivity of Bromomethylpyridines
The reactivity of bromomethylpyridines in nucleophilic substitution reactions is primarily governed by the interplay of electronic and steric effects. The carbon atom of the bromomethyl group is electrophilic and is susceptible to attack by nucleophiles, leading to the displacement of the bromide leaving group. This reaction typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The rate of this reaction is influenced by the stability of the transition state, which is in turn affected by the position of the nitrogen atom in the pyridine ring.
Electronic Effects
The pyridine nitrogen atom is electron-withdrawing, which has a profound impact on the electron density of the ring and its substituents. This electronic influence is most pronounced at the ortho (2- and 6-) and para (4-) positions.
-
2-Bromomethylpyridine and 4-Bromomethylpyridine: For these isomers, the electron-withdrawing nitrogen atom can stabilize the developing negative charge on the leaving group in the SN2 transition state through resonance. This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate. The attack of a nucleophile on the bromomethyl group at the 2- or 4-position is facilitated by the delocalization of electron density towards the nitrogen atom.[3]
-
3-Bromomethylpyridine: In the case of 3-bromomethylpyridine, the nitrogen atom is at the meta position relative to the bromomethyl group. Consequently, it cannot exert a direct resonance-stabilizing effect on the transition state. The primary electronic influence is inductive, which is weaker than the resonance effect. As a result, the transition state for the SN2 reaction of 3-bromomethylpyridine is less stabilized compared to the 2- and 4-isomers.
Steric Effects
Steric hindrance plays a crucial role in SN2 reactions, where the nucleophile must approach the electrophilic carbon from the backside of the leaving group.[4]
-
2-Bromomethylpyridine: The proximity of the bromomethyl group to the nitrogen atom at the 2-position can introduce a degree of steric hindrance, potentially impeding the approach of bulky nucleophiles.[5]
-
3-Bromomethylpyridine and 4-Bromomethylpyridine: These isomers experience less steric hindrance around the bromomethyl group compared to the 2-isomer, as the substituent is further away from the nitrogen atom and its associated lone pair of electrons.
Comparative Reactivity Summary
Based on the interplay of the electronic and steric factors discussed above, a qualitative order of reactivity for the bromomethylpyridine isomers in SN2 reactions can be predicted.
| Isomer | Key Influencing Factors | Predicted Relative Reactivity |
| 4-Bromomethylpyridine | Strong electronic stabilization of the transition state via resonance by the para-nitrogen. Minimal steric hindrance. | Highest |
| 2-Bromomethylpyridine | Strong electronic stabilization of the transition state via resonance by the ortho-nitrogen. Potential for some steric hindrance from the adjacent nitrogen atom. | High (generally slightly lower than 4-isomer) |
| 3-Bromomethylpyridine | Weaker inductive electron-withdrawing effect from the meta-nitrogen. No resonance stabilization of the transition state. Minimal steric hindrance. | Lowest |
Experimental Protocol: Comparative Kinetic Analysis of Bromomethylpyridine Isomer Reactivity
To quantitatively assess the reactivity of the bromomethylpyridine isomers, a kinetic study of their reaction with a common nucleophile can be performed. The following protocol outlines a general method using UV-Vis spectrophotometry to monitor the reaction progress.
Objective: To determine the second-order rate constants for the reaction of 2-, 3-, and 4-bromomethylpyridine with a nucleophile (e.g., piperidine) under pseudo-first-order conditions.
Materials:
-
2-Bromomethylpyridine
-
3-Bromomethylpyridine
-
4-Bromomethylpyridine
-
Piperidine (or another suitable nucleophile)
-
Anhydrous solvent (e.g., acetonitrile or ethanol)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of each bromomethylpyridine isomer of a known concentration (e.g., 0.01 M) in the chosen anhydrous solvent.
-
Prepare a stock solution of the nucleophile (e.g., piperidine) at a significantly higher concentration (e.g., 0.1 M) in the same solvent. This ensures pseudo-first-order kinetics where the concentration of the nucleophile remains effectively constant throughout the reaction.[6]
-
-
Spectrophotometric Analysis:
-
Determine the wavelength of maximum absorbance (λmax) for the product of the reaction. This can be done by allowing a reaction mixture to go to completion and then scanning the UV-Vis spectrum. The starting materials should have minimal absorbance at this wavelength.
-
-
Kinetic Runs:
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25 °C).
-
Place a known volume of the bromomethylpyridine isomer stock solution into a cuvette and dilute with the solvent to the final reaction volume.
-
Place the cuvette in the spectrophotometer and record the initial absorbance (A0) at the predetermined λmax.
-
To initiate the reaction, add a small, precise volume of the concentrated nucleophile stock solution to the cuvette, quickly mix, and start recording the absorbance as a function of time.[6]
-
Continue data collection until the reaction is essentially complete, as indicated by a stable final absorbance reading (A∞).
-
Repeat the kinetic run for each of the three bromomethylpyridine isomers under identical conditions. It is recommended to perform multiple runs for each isomer to ensure reproducibility.
-
-
Data Analysis:
-
For a pseudo-first-order reaction, the integrated rate law is given by: ln(A∞ - At) = -kobst + ln(A∞ - A0), where At is the absorbance at time t, and kobs is the observed pseudo-first-order rate constant.
-
Plot ln(A∞ - At) versus time (t). The plot should be linear, and the slope will be equal to -kobs.[6]
-
The second-order rate constant (k2) can then be calculated from the pseudo-first-order rate constant using the equation: k2 = kobs / [Nucleophile], where [Nucleophile] is the concentration of the nucleophile in the reaction mixture.
-
Compare the calculated k2 values for the three isomers to determine their relative reactivity.
-
Visualizing the Reaction and Reactivity Rationale
To better understand the underlying principles governing the reactivity of bromomethylpyridine isomers, the following diagrams illustrate the SN2 reaction mechanism and the logical relationship between isomer structure and reactivity.
Caption: Generalized SN2 reaction mechanism for a bromomethylpyridine.
Caption: Factors influencing the reactivity of bromomethylpyridine isomers.
Conclusion
The reactivity of bromomethylpyridine isomers is a nuanced interplay of electronic and steric factors. For researchers engaged in the synthesis of novel compounds, a thorough understanding of these principles is essential for reaction design and optimization. The 4-bromomethylpyridine isomer is generally the most reactive towards nucleophilic substitution due to strong electronic stabilization and minimal steric hindrance. The 2-isomer exhibits comparable high reactivity, though it may be slightly attenuated by steric effects with bulky nucleophiles. The 3-isomer is the least reactive of the three, owing to the absence of resonance stabilization of the SN2 transition state. By carefully considering these factors and, when necessary, performing comparative kinetic analyses, chemists can select the optimal bromomethylpyridine isomer to achieve their synthetic goals efficiently and predictably.
References
- 1. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 2. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 3. echemi.com [echemi.com]
- 4. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. homepages.gac.edu [homepages.gac.edu]
A Comparative Guide to Alternative Reagents for the Synthesis of 2,5-Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,5-substituted pyridines is a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of substituents on the pyridine ring is crucial for modulating the biological activity and physical properties of these molecules. This guide provides an objective comparison of various synthetic methodologies, offering a toolkit of alternative reagents and reaction conditions to access this important structural motif. We present a summary of quantitative data, detailed experimental protocols for key reactions, and visual representations of reaction pathways to aid in the selection of the most appropriate synthetic strategy.
At a Glance: Comparison of Synthetic Methods
The selection of a synthetic route to 2,5-disubstituted pyridines depends on several factors, including the desired substitution pattern, functional group tolerance, scalability, and the availability of starting materials. Below is a summary of common and emerging methods, highlighting their key features.
| Method | Reagents/Catalysts | Typical Yields | Key Advantages | Key Disadvantages |
| Classical Condensation Reactions | ||||
| Bohlmann-Rahtz Pyridine Synthesis | Enamines, Ethynyl Ketones | 60-90% | Good for 2,3,6-trisubstituted pyridines; can be adapted for 2,5-disubstitution.[1][2][3][4] | High temperatures often required; intermediate isolation can be necessary.[4] |
| Guareschi-Thorpe Condensation | 1,3-Dicarbonyls, Cyanoacetamides, Ammonia source | 70-95% | High yields; good for producing hydroxypyridines.[5][6][7][8] | Limited to specific substitution patterns.[9] |
| Transition-Metal-Catalyzed Cross-Coupling | ||||
| Suzuki-Miyaura Coupling | Dihalopyridines, Boronic Acids/Esters, Palladium Catalyst | 75-95% | Excellent functional group tolerance; wide availability of boronic acids.[10] | Requires pre-functionalized starting materials; potential for metal contamination.[10] |
| Buchwald-Hartwig Amination | Dihalopyridines, Amines, Palladium Catalyst | 70-90% | Excellent for installing amine functionalities.[10] | Requires pre-functionalized starting materials; ligand optimization may be needed. |
| Cycloaddition Reactions | ||||
| Aza-Diels-Alder Reaction | 1-Azadienes, Alkynes/Enamines | 60-85% | Convergent synthesis; good control over substitution.[11][12][13][14] | Can require synthesis of specialized dienes or dienophiles.[15] |
| Novel Methodologies | ||||
| Ring Opening and Closing Cascade (ROCC) | Substituted Isoxazoles, Reducing Agent (e.g., Fe/NH4Cl) | 50-70% | Novel regioselective approach to 2-aryl-5-benzoylpyridines.[16][17] | Substrate scope may be limited. |
Experimental Protocols and Data
Bohlmann-Rahtz Pyridine Synthesis (One-Pot Modification)
This modified procedure allows for the one-pot synthesis of polysubstituted pyridines from a 1,3-dicarbonyl compound, an alkynone, and ammonia, avoiding the pre-formation of the enamine.[3]
General Procedure: To a solution of the 1,3-dicarbonyl compound (1.0 mmol) and the alkynone (1.0 mmol) in ethanol (5 mL) is added ammonium acetate (2.0 mmol). The mixture is heated to reflux for 4-12 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 2,5-disubstituted pyridine.
Representative Data:
| 1,3-Dicarbonyl | Alkynone | Product | Yield (%) |
| Ethyl acetoacetate | 1-Phenylprop-2-yn-1-one | Ethyl 2-methyl-5-phenylpyridine-3-carboxylate | 78 |
| Acetylacetone | 4-Phenylbut-3-yn-2-one | 2,4-Dimethyl-6-phenylpyridine | 82 |
Guareschi-Thorpe Condensation (Advanced Green Protocol)
This environmentally friendly version of the Guareschi-Thorpe reaction utilizes water as a solvent and ammonium carbonate as both the nitrogen source and promoter.[5][6][8]
General Procedure: A mixture of the 1,3-dicarbonyl compound (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium carbonate (2 mmol) in a 1:1 mixture of water and ethanol (4 mL) is heated at 80 °C for 2-4 hours. The reaction mixture is then cooled, and the precipitated product is collected by filtration, washed with cold water, and dried.
Representative Data:
| 1,3-Dicarbonyl | Product | Yield (%) |
| Ethyl acetoacetate | 2-Hydroxy-6-methyl-3-cyanopyridine | 92 |
| Acetylacetone | 2-Hydroxy-4,6-dimethyl-3-cyanopyridine | 95 |
Palladium-Catalyzed Suzuki-Miyaura Coupling
This method is highly effective for the synthesis of aryl- or heteroaryl-substituted pyridines starting from dihalopyridines.[10]
General Procedure: To a solution of 2,5-dichloropyridine (1.0 mmol) and the corresponding boronic acid (1.1 mmol) in a 3:1 mixture of 1,4-dioxane and water (4 mL) is added K₂CO₃ (2.0 mmol) and Pd(PPh₃)₄ (0.05 mmol). The mixture is degassed and heated at 100 °C for 12 hours. After cooling, the reaction mixture is extracted with ethyl acetate, and the combined organic layers are dried over Na₂SO₄ and concentrated. The residue is purified by column chromatography.
Representative Data:
| Boronic Acid | Product | Yield (%) |
| Phenylboronic acid | 2-Chloro-5-phenylpyridine | 85 |
| (4-Methoxyphenyl)boronic acid | 2-Chloro-5-(4-methoxyphenyl)pyridine | 88 |
Aza-Diels-Alder Reaction
This cycloaddition approach provides a convergent route to highly substituted pyridines.[12][14]
General Procedure: A solution of the 2-azadiene (1.0 mmol) and the alkyne (1.2 mmol) in a suitable solvent such as toluene or xylene is heated under reflux for 24-48 hours. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to yield the pyridine derivative.
Representative Data:
| 2-Azadiene | Alkyne | Product | Yield (%) |
| 1,3-Diphenyl-2-azabuta-1,3-diene | Phenylacetylene | 2,4,6-Triphenylpyridine | 75 |
| Ethyl 3-amino-2-butenoate | Dimethyl acetylenedicarboxylate | Diethyl 2,6-dimethylpyridine-3,4-dicarboxylate | 80 |
Signaling Pathways and Experimental Workflows
To visualize the logic and flow of the synthetic strategies discussed, the following diagrams have been generated using Graphviz.
Caption: Bohlmann-Rahtz Pyridine Synthesis Workflow.
Caption: Palladium-Catalyzed Suzuki-Miyaura Coupling Cycle.
Caption: Aza-Diels-Alder Reaction Pathway.
Conclusion
The synthesis of 2,5-disubstituted pyridines can be achieved through a variety of effective methods. Classical condensation reactions like the Bohlmann-Rahtz and Guareschi-Thorpe syntheses offer reliable and often high-yielding routes from simple starting materials. For more complex targets and broader functional group compatibility, transition-metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provide a powerful and versatile tool. Cycloaddition strategies, such as the aza-Diels-Alder reaction, represent a convergent and elegant approach to constructing the pyridine core. The choice of the optimal method will ultimately be guided by the specific structural requirements of the target molecule and the practical considerations of the synthetic campaign. This guide serves as a starting point for researchers to navigate the diverse landscape of pyridine synthesis and select the most promising reagents and conditions for their research and development endeavors.
References
- 1. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 5. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aza Diels-Alder Reactions of Nitriles, N, N-Dimethylhydrazones, and Oximino Ethers. Application in Formal [2 + 2 + 2] Cycloadditions for the Synthesis of Pyridines [dspace.mit.edu]
- 14. researchgate.net [researchgate.net]
- 15. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]
- 16. researchgate.net [researchgate.net]
- 17. A novel synthesis of 2,5-di-substituted pyridine derivatives by the ring opening and closing cascade (ROCC) mechanism | Semantic Scholar [semanticscholar.org]
Spectroscopic and Spectrometric Characterization of 5-(Bromomethyl)-2-methylpyridine hydrobromide: A Comparative Guide
For researchers, scientists, and professionals in drug development, precise analytical data is paramount for the accurate identification and characterization of chemical compounds. This guide provides a comparative analysis of the expected Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) data for 5-(Bromomethyl)-2-methylpyridine hydrobromide. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a combination of predicted data and experimental data from closely related analogs. Furthermore, a comparison with common alternative brominating agents, N-Bromosuccinimide (NBS) and Pyridinium tribromide, is included to offer a broader analytical perspective.
Data Presentation
The following tables summarize the key NMR and mass spectrometry data points for this compound and its alternatives.
Table 1: ¹H NMR Data Comparison
| Compound | Proton (¹H) | Chemical Shift (δ, ppm) - Predicted/Reported | Multiplicity |
| This compound | Pyridine-H3 | ~7.8 | d |
| Pyridine-H4 | ~8.2 | d | |
| Pyridine-H6 | ~8.5 | s | |
| -CH₂Br | ~4.6 | s | |
| -CH₃ | ~2.6 | s | |
| N-Bromosuccinimide (NBS) | -CH₂-CH₂- | 2.87 | s |
| Pyridinium tribromide | Pyridine-H (ortho) | ~8.9 | d |
| Pyridine-H (para) | ~8.7 | t | |
| Pyridine-H (meta) | ~8.2 | t |
Table 2: ¹³C NMR Data Comparison
| Compound | Carbon (¹³C) | Chemical Shift (δ, ppm) - Predicted/Reported |
| This compound | Pyridine-C2 | ~158 |
| Pyridine-C3 | ~125 | |
| Pyridine-C4 | ~140 | |
| Pyridine-C5 | ~135 | |
| Pyridine-C6 | ~150 | |
| -CH₂Br | ~30 | |
| -CH₃ | ~20 | |
| N-Bromosuccinimide (NBS) | -C=O | 177.5 |
| -CH₂-CH₂- | 28.5 | |
| Pyridinium tribromide | Pyridine-C (ortho) | ~145 |
| Pyridine-C (para) | ~145 | |
| Pyridine-C (meta) | ~128 |
Table 3: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| This compound | C₇H₉Br₂N | 266.96[1] | 185.99/187.99 (free base) | 106 (loss of Br), 92 (loss of CH₂Br) |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 177.95/179.95 | 98 (succinimide radical), 79/81 (Br) |
| Pyridinium tribromide | C₅H₆Br₃N | 319.82[2] | 79.9 (pyridine) | 79/81 (Br), 159/161/163 (Br₂), 239/241/243/245 (Br₃)⁻ (in negative mode) |
Experimental Protocols
The following are generalized experimental protocols for acquiring NMR and mass spectrometry data for small organic molecules like this compound. Specific instrument parameters may need to be optimized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical to avoid interfering signals.
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The spectral width should encompass the expected chemical shift range (typically 0-10 ppm for ¹H).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.
-
A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
The spectral width should cover the expected range for organic molecules (typically 0-200 ppm for ¹³C).
-
-
Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with ESI-MS, such as methanol, acetonitrile, or water, often with a small amount of formic acid to promote protonation for positive ion mode.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. For pyridinium tribromide, negative ion mode would be used to detect the tribromide anion.
-
Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).
-
-
Fragmentation Analysis (MS/MS):
-
To obtain structural information, perform tandem mass spectrometry (MS/MS).
-
Select the [M+H]⁺ ion of the analyte as the precursor ion.
-
Induce fragmentation of the precursor ion using collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Acquire the product ion spectrum to identify the characteristic fragment ions.
-
Mandatory Visualization
The following diagram illustrates a typical workflow for the characterization of a novel organic compound using NMR and mass spectrometry.
Caption: Workflow for Compound Characterization.
References
A Comparative Analysis of Alkylating Agents for Heterocyclic Amines: A Guide for Researchers
For researchers, scientists, and drug development professionals, the alkylation of heterocyclic amines is a cornerstone of synthetic chemistry, enabling the creation of novel molecules with diverse biological activities. The choice of alkylating agent is a critical parameter that profoundly influences reaction outcomes, including yield, regioselectivity, and scalability. This guide provides an objective comparison of various alkylating agents for the modification of common heterocyclic amines—imidazoles, pyridines, and pyrazoles—supported by experimental data and detailed protocols.
The introduction of alkyl groups to heterocyclic amines can dramatically alter their physicochemical properties, impacting their efficacy and function as therapeutic agents or research tools. This analysis delves into the performance of different classes of alkylating agents in both N-alkylation and C-alkylation reactions, offering a quantitative basis for methodological selection.
Performance Comparison of Alkylating Agents
The efficacy of an alkylating agent is determined by a multitude of factors, including the nature of the agent itself, the substrate, and the reaction conditions. The following tables summarize quantitative data from various studies to facilitate a direct comparison of performance.
N-Alkylation of Imidazoles and Pyrazoles
N-alkylation is a common strategy for functionalizing nitrogen-containing heterocycles. The choice of alkylating agent, base, and solvent system is crucial for achieving high yields and, in the case of unsymmetrical heterocycles, desired regioselectivity.
| Heterocycle | Alkylating Agent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 4-Nitroimidazole | Ethyl bromoacetate | K₂CO₃ | Acetonitrile | 1 | 60 | 85 | [1] |
| 4-Nitroimidazole | Ethyl bromoacetate | K₂CO₃ | DMSO | 24 | RT | 35 | [2] |
| 4-Nitroimidazole | Ethyl bromoacetate | K₂CO₃ | DMF | 24 | RT | 30 | [2] |
| 4-Nitroimidazole | Allyl bromide | K₂CO₃ | Acetonitrile | 8 | RT | 44 | |
| 4-Nitroimidazole | Propargyl bromide | K₂CO₃ | Acetonitrile | 8 | RT | 40 | |
| Pyrazole | Ethyl bromoacetate | Cs-Saponite | DMF | 2 | 100 | ~90 | [3] |
| Pyrazole | Various | Michael Acceptors | None | - | - | >90 | [4][5] |
Note: RT = Room Temperature.
C-Alkylation of Pyridines
Direct C-alkylation of pyridines has historically been challenging due to issues with regioselectivity.[6][7] Modern methods, such as the Minisci reaction and the use of blocking groups, have enabled more controlled C-H functionalization.
| Pyridine Derivative | Alkylating Agent Precursor (Carboxylic Acid) | Reaction Type | Yield (%) | Regioselectivity (C4) | Reference |
| Pyridine | Cyclohexanecarboxylic acid | Minisci (with blocking group) | 85 | >20:1 | [6][8] |
| Pyridine | Adamantane-1-carboxylic acid | Minisci (with blocking group) | 81 | >20:1 | [6][8] |
| Pyridine | 4-Methoxy-phenylacetic acid | Minisci (with blocking group) | 72 | >20:1 | [6][8] |
| Pyridine | Boc-L-proline | Minisci (with blocking group) | 55 | >20:1 | [6][8] |
| Pyridine | 1,1-Diborylalkane (with MeLi) | Nucleophilic Addition | 53 | 53:3 (C4:C2) | [9] |
| Pyridine | 1,1-Diborylalkane (with s-BuLi) | Nucleophilic Addition | 3 | 3:75 (C4:C2) | [9] |
Key Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key alkylation reactions cited in this guide.
General Procedure for N-Alkylation of 4-Nitroimidazole
This protocol is adapted from studies on the N-alkylation of nitroimidazoles.[1][2]
Materials:
-
4-Nitroimidazole
-
Alkylating agent (e.g., ethyl bromoacetate, allyl bromide)
-
Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)
-
Solvent (Acetonitrile, DMSO, or DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-nitroimidazole (7.87 mmol) in the chosen solvent (30 mL), add the base (K₂CO₃ or KOH, 8.7 mmol).
-
Stir the mixture at the specified temperature for 15 minutes.
-
Add the alkylating agent (15.74 mmol) dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography if necessary.
General Procedure for Regioselective C4-Alkylation of Pyridine via a Blocking Group (Minisci Reaction)
This protocol is based on the work of Baran and colleagues for the C4-selective alkylation of pyridines.[6][8][10]
Materials:
-
Pyridine derivative with a fumarate-derived blocking group
-
Carboxylic acid
-
Silver nitrate (AgNO₃)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
1,2-Dichloroethane (DCE)
-
Water
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane
Procedure:
Step 1: Minisci Reaction
-
In a reaction vessel, combine the pyridinium salt (0.5 mmol), the desired carboxylic acid (1.0 mmol), and silver nitrate (20 mol%).
-
Add a 1:1 mixture of DCE and water (0.1 M).
-
Add ammonium persulfate (1.0 mmol) to the mixture.
-
Stir the reaction at 50 °C for 2 hours.
-
Monitor the reaction and regioselectivity by NMR or LCMS.
-
Upon completion, dilute the reaction with dichloromethane and extract the aqueous phase.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo. The crude material is used in the next step without further purification.
Step 2: Deprotection
-
To the crude alkylated product, add DBU (1.5 mmol, 3 equiv) in dichloromethane (5 mL, 0.1 M).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Upon completion, transfer the reaction mixture to a separatory funnel containing 1 N NaOH to adjust the pH to >10.
-
Extract the aqueous phase with dichloromethane, and wash the combined organic phase with brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the C4-alkylated pyridine.
Visualizing Reaction Workflows and Concepts
To further clarify the experimental processes and underlying principles, the following diagrams have been generated using Graphviz.
Conclusion
The selection of an appropriate alkylating agent and methodology is a critical decision in the synthesis of functionalized heterocyclic amines. For N-alkylation, classical approaches using alkyl halides remain effective, with reaction conditions playing a key role in optimizing yield and regioselectivity. For the more challenging C-alkylation of electron-deficient heterocycles like pyridine, modern strategies such as the Minisci reaction employing a blocking group offer superior control and synthetic utility. This guide provides a foundational dataset and standardized protocols to aid researchers in making informed decisions for their synthetic endeavors, ultimately accelerating the discovery and development of novel chemical entities.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]
- 6. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
The Hydrobromide Salt of Bromomethylpyridines: A Superior Choice for Stability and Handling in Research and Development
In the realm of pharmaceutical and chemical research, the selection of starting materials and intermediates is a critical factor that can significantly influence the efficiency, reproducibility, and safety of a synthetic process. Bromomethylpyridines are valuable building blocks in the synthesis of a wide range of biologically active molecules. While available as a free base, the hydrobromide salt form offers distinct advantages in terms of stability, handling, and reactivity, making it the preferred choice for many researchers and drug development professionals. This guide provides an objective comparison of the hydrobromide salt and the free base forms of bromomethylpyridines, supported by physicochemical data and experimental protocols.
Enhanced Stability and Handling: A Clear Advantage
One of the most significant advantages of using the hydrobromide salt of bromomethylpyridines is its superior stability and ease of handling compared to the free base.
Physical State and Stability: The hydrobromide salts, such as 2-(Bromomethyl)pyridine hydrobromide, are typically crystalline solids that are stable under recommended storage conditions.[1][2] This solid nature makes them easier to weigh and handle accurately in a laboratory setting. In contrast, the free base of 2-(bromomethyl)pyridine is often an oil, which can be more challenging to handle and may be more susceptible to decomposition over time.[3] The crystalline structure of the salt provides greater stability, reducing the likelihood of degradation during storage and ensuring the purity of the starting material.
Physicochemical Properties: A Head-to-Head Comparison
A comparison of the fundamental physicochemical properties of 2-(bromomethyl)pyridine hydrobromide and its corresponding free base highlights the key differences.
| Property | 2-(Bromomethyl)pyridine Hydrobromide | 2-(Bromomethyl)pyridine (Free Base) | Reference(s) |
| Molecular Formula | C₆H₇Br₂N | C₆H₆BrN | [4][5] |
| Molecular Weight | 252.93 g/mol | 172.02 g/mol | [4][5] |
| Physical State | White to off-white crystalline solid | Pink oil | [3][6] |
| Melting Point | 148-152 °C | Not applicable | [6] |
| Solubility | Soluble in polar solvents like methanol. | Soluble in a range of non-polar organic solvents such as ethanol, ether, and chloroform. | [7] |
Experimental Protocols
Synthesis of 2-(Bromomethyl)pyridine Free Base from its Hydrobromide Salt
This protocol describes the conversion of the stable hydrobromide salt to the free base for applications where the non-ionic form is required.
Materials:
-
2-(Bromomethyl)pyridine hydrobromide
-
Potassium carbonate (K₂CO₃)
-
Dry acetone
-
Diethyl ether
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
In a round-bottom flask, combine 2-(bromomethyl)pyridine hydrobromide (1 equivalent) and potassium carbonate (1.05 equivalents).
-
Place the flask under a vacuum for 1 hour to degas the solids.
-
Introduce an inert atmosphere (Argon or Nitrogen).
-
Add dry acetone to the flask.
-
Stir the mixture at room temperature (approximately 25 °C) for 6 hours.
-
Remove the acetone under reduced pressure.
-
Extract the resulting residue with diethyl ether (3 x 10 mL) under an inert atmosphere.
-
Combine the ether extracts and remove the solvent under reduced pressure to yield 2-(bromomethyl)pyridine as a pink oil.[3]
Note: This procedure is adapted from a general method and may require optimization for specific applications.
Reactivity in N-Alkylation Reactions
Bromomethylpyridines are potent alkylating agents commonly used in the synthesis of pharmaceuticals and other functional molecules. The hydrobromide salt can often be used directly in these reactions, offering a convenient alternative to the free base. The pyridinium nitrogen in the salt is protonated, which can influence the reactivity of the bromomethyl group.
While direct comparative kinetic studies are scarce, a study on the N-alkylation of primary amines using amine hydrobromides demonstrates that the salt form can be effectively used to achieve selective monoalkylation.[8][9] The use of a base is typically required to deprotonate the amine nucleophile for the reaction to proceed.
The following diagram illustrates a general workflow for the N-alkylation of a primary amine using 2-(bromomethyl)pyridine hydrobromide.
Conclusion
The use of the hydrobromide salt of bromomethylpyridines presents several key advantages for researchers in drug development and organic synthesis. Its solid, crystalline nature enhances stability and simplifies handling and storage compared to the often-oily free base. This leads to greater accuracy and reproducibility in experimental setups. While the free base may be required for specific reaction conditions, it can be readily generated from the more stable hydrobromide salt. For many applications, particularly N-alkylation reactions, the hydrobromide salt can be used directly, offering a convenient and efficient synthetic route. The evidence strongly suggests that for reasons of stability, safety, and ease of use, the hydrobromide salt of bromomethylpyridines is the superior choice for most laboratory and process development applications.
References
- 1. file1.lookchem.com [file1.lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-(Bromomethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 4. 2-(Bromomethyl)pyridine hydrobromide | C6H7Br2N | CID 2734720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(Bromomethyl)pyridine | C6H6BrN | CID 564209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
Navigating the Scalability of 5-(Bromomethyl)-2-methylpyridine Hydrobromide Synthesis: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, the scalability of a reaction is a critical factor that dictates its feasibility for industrial production. This guide provides a comprehensive comparison of synthetic routes for 5-(Bromomethyl)-2-methylpyridine hydrobromide, a key building block in the synthesis of various pharmaceutical compounds. We will delve into the scalability, efficiency, and safety of different methodologies, supported by experimental data and process workflows.
The Challenge of Scalable Benzylic Bromination
The primary and most direct route to this compound is the radical bromination of 2,5-dimethylpyridine (2,5-lutidine). While seemingly straightforward, this reaction presents several challenges upon scale-up.
A significant issue is the potential for over-bromination, leading to the formation of 5-(dibromomethyl)-2-methylpyridine as a major byproduct. Controlling the reaction to favor mono-bromination is crucial for achieving high yields and simplifying purification. Furthermore, the use of hazardous reagents and solvents, such as elemental bromine and carbon tetrachloride, poses significant safety and environmental concerns, particularly in large-scale operations.
Comparative Analysis of Synthetic Methodologies
To address these challenges, various approaches have been developed. Below is a comparative analysis of the most relevant methods for the scalable synthesis of this compound and its analogues.
Method 1: Traditional Radical Bromination (Batch Process)
This conventional method typically involves the reaction of 2,5-lutidine with a brominating agent like N-Bromosuccinimide (NBS) or elemental bromine, initiated by a radical initiator (e.g., AIBN or benzoyl peroxide) or UV light in a batch reactor.
Experimental Protocol (Adapted from similar preparations):
To a solution of 2,5-lutidine (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane), N-Bromosuccinimide (1.0-1.2 eq) and a catalytic amount of a radical initiator are added. The mixture is heated to reflux or irradiated with a UV lamp for several hours. After completion, the reaction is cooled, and the succinimide byproduct is filtered off. The filtrate is washed, dried, and concentrated. The crude product is then treated with HBr to afford the hydrobromide salt.
| Parameter | Value | Reference / Note |
| Starting Material | 2,5-Lutidine | Commercially available |
| Brominating Agent | N-Bromosuccinimide (NBS) | Safer to handle than Br₂ |
| Initiator | AIBN or Benzoyl Peroxide | Thermal or photochemical initiation |
| Solvent | Acetonitrile, Dichloromethane | Alternatives to CCl₄ are preferred |
| Typical Yield | 60-75% (mono-brominated) | Highly dependent on reaction control |
| Key Challenges | Over-bromination, hazardous reagents, difficult purification |
Workflow for Traditional Radical Bromination:
Method 2: Continuous Flow Photochemical Bromination
Continuous flow technology offers significant advantages in terms of safety, control, and scalability for hazardous reactions like bromination.[1][2][3] Photochemical initiation in a flow reactor allows for precise control of reaction time and temperature, minimizing byproduct formation.
Experimental Protocol (Conceptual, based on similar processes):
A solution of 2,5-lutidine and a brominating agent (e.g., NBS or in-situ generated Br₂) in a suitable solvent is pumped through a transparent tube reactor coiled around a light source (e.g., a UV or visible light lamp).[2] The flow rate is adjusted to control the residence time and optimize for mono-bromination. The output stream is collected and can be directly subjected to a work-up and purification sequence. This method has been demonstrated to achieve multi-kilogram per hour production for similar benzylic brominations.[1]
| Parameter | Value | Reference / Note |
| Starting Material | 2,5-Lutidine | Commercially available |
| Brominating Agent | NBS or in-situ Br₂ | In-situ generation improves safety |
| Initiation | Photochemical (UV/Visible Light) | Avoids hazardous initiators |
| Reactor | Continuous Flow Reactor | Enhanced safety and control |
| Typical Yield | >85% (mono-brominated) | Improved selectivity |
| Key Advantages | High scalability, improved safety, better selectivity, reduced waste | [1][2][3] |
Workflow for Continuous Flow Photochemical Bromination:
Alternative Synthetic Route: From 2-Methyl-5-(hydroxymethyl)pyridine
An alternative to direct benzylic bromination is a two-step process starting from 2-methyl-5-(hydroxymethyl)pyridine. This intermediate can be synthesized from 5-bromo-2-methylpyridine via a Grignard reaction followed by reaction with formaldehyde, or through the reduction of 2-methyl-5-pyridinecarboxylic acid. The resulting alcohol is then converted to the bromide.
Experimental Protocol (Conceptual):
-
Synthesis of 2-Methyl-5-(hydroxymethyl)pyridine: A Grignard reagent is prepared from 5-bromo-2-methylpyridine and magnesium. This is then reacted with paraformaldehyde to yield the desired alcohol after acidic work-up.
-
Conversion to Bromide: The alcohol is reacted with a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) to yield 5-(Bromomethyl)-2-methylpyridine. Subsequent treatment with HBr gas or a concentrated HBr solution provides the hydrobromide salt.
| Parameter | Value | Reference / Note |
| Starting Material | 5-Bromo-2-methylpyridine or 2-Methyl-5-pyridinecarboxylic acid | Availability and cost may vary |
| Key Intermediates | 2-Methyl-5-(hydroxymethyl)pyridine | Requires an additional synthetic step |
| Brominating Agent | PBr₃, HBr | Standard reagents for alcohol to bromide conversion |
| Typical Overall Yield | Moderate | Multi-step process can lower overall yield |
| Key Considerations | Avoids direct benzylic bromination, potentially cleaner reaction profile | May be less atom-economical |
Logical Relationship of the Alternative Route:
Conclusion and Recommendations
For the large-scale synthesis of this compound, continuous flow photochemical bromination emerges as the superior methodology . This approach offers significant advantages in terms of safety, scalability, and selectivity over traditional batch processes.[1][2][3] The precise control over reaction parameters minimizes the formation of di-brominated impurities, leading to higher yields and simplified purification. The ability to safely handle hazardous reagents in a closed system and the potential for high throughput make it an ideal choice for industrial production.
While the alternative route via 2-methyl-5-(hydroxymethyl)pyridine avoids the challenges of direct benzylic bromination, it introduces additional synthetic steps which can impact the overall yield and cost-effectiveness. The choice between these methods will ultimately depend on factors such as the available infrastructure, cost of raw materials, and the desired scale of production. However, for new process development, the adoption of continuous flow technology is strongly recommended for a safer, more efficient, and scalable synthesis.
References
A Comparative Guide to the Applications of 5-(Bromomethyl)-2-methylpyridine Hydrobromide in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Bromomethyl)-2-methylpyridine hydrobromide is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 2-methyl-5-pyridinylmethyl moiety into a variety of molecular scaffolds. This functional group is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by the pyridine ring. This guide provides a comparative overview of the applications of this compound, its performance in key chemical transformations, and a comparison with alternative reagents. While direct, comprehensive comparative studies are limited in published literature, this guide synthesizes available data and provides context based on the reactivity of analogous compounds.
Core Applications: A Versatile Alkylating Agent
The primary application of this compound lies in its ability to act as an electrophile in nucleophilic substitution reactions. The electron-withdrawing nature of the pyridine ring enhances the reactivity of the bromomethyl group, making it a potent alkylating agent for a range of nucleophiles.
Key Reactions:
-
N-Alkylation: The reaction with primary and secondary amines to form the corresponding substituted aminomethylpyridines is a cornerstone application. This reaction is fundamental in the synthesis of various biologically active compounds.
-
O-Alkylation: Phenols and alcohols can be alkylated to produce the corresponding ethers, which are important intermediates in drug discovery.
-
S-Alkylation: Thiols readily react to form thioethers, a common linkage in various pharmaceutical agents.
-
C-Alkylation: Carbanions and other carbon-based nucleophiles can be alkylated, though this application is less commonly documented for this specific reagent.
Performance Comparison with Alternative Reagents
The choice of reagent for introducing the 2-methyl-5-pyridinylmethyl group is critical and depends on factors such as reactivity, stability, availability, and reaction conditions. Here, we compare this compound with its chloro and tosyloxy analogues.
Table 1: Comparison of Alkylating Agents for the Introduction of the 2-methyl-5-pyridinylmethyl Group
| Reagent | Leaving Group | Relative Reactivity | Typical Reaction Conditions | Advantages | Disadvantages |
| This compound | Br⁻ | High | Mild to moderate base (e.g., K₂CO₃, Et₃N) in polar aprotic solvents (e.g., DMF, CH₃CN). | Good balance of reactivity and stability. Generally provides good yields. | Can be lachrymatory. Hydrobromide salt may require neutralization. |
| 5-(Chloromethyl)-2-methylpyridine | Cl⁻ | Moderate | Stronger base or higher temperatures may be required compared to the bromo-analogue. | Often more cost-effective to synthesize. The free base is less acidic. | Lower reactivity can lead to longer reaction times or require harsher conditions. |
| 5-(Tosyloxymethyl)-2-methylpyridine | TsO⁻ | Very High | Similar to the bromo-analogue, often with milder bases and at lower temperatures. | Excellent leaving group, leading to high reactivity and often higher yields. | More complex to synthesize. Can be less stable than the halo-analogues. |
Note: Quantitative comparative data for the reactivity of these specific isomers is scarce in the literature. The relative reactivity is inferred from general principles of nucleophilic substitution where the leaving group ability is TsO⁻ > Br⁻ > Cl⁻.
Experimental Protocols
Detailed experimental protocols are essential for reproducible research. Below are representative procedures for key reactions involving bromomethylpyridine derivatives, which can be adapted for this compound.
Protocol 1: General Procedure for N-Alkylation of an Amine
A solution of the amine (1.0 eq.) and a suitable base (e.g., K₂CO₃, 2.0 eq. or Et₃N, 1.5 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or CH₃CN, 0.1-0.5 M) is stirred at room temperature. This compound (1.1 eq.) is added portion-wise. The reaction mixture is stirred at room temperature or heated (e.g., 50-80 °C) until the reaction is complete (monitored by TLC or LC-MS). The reaction is then quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Protocol 2: General Procedure for O-Alkylation of a Phenol
To a solution of the phenol (1.0 eq.) and a base (e.g., K₂CO₃, 1.5 eq. or NaH, 1.2 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or acetone, 0.1-0.5 M) is added this compound (1.1 eq.) at room temperature. The mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC). After cooling to room temperature, the reaction mixture is poured into water and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by column chromatography to afford the desired ether.
Data Presentation
Table 2: Representative Yields for Alkylation Reactions with Bromomethyl-Heterocycles
| Nucleophile | Heterocyclic Alkylating Agent | Product Type | Solvent | Base | Temperature (°C) | Yield (%) |
| Aniline | 2-(Bromomethyl)pyridine | N-Alkylated Amine | DMF | K₂CO₃ | 60 | ~85-95 |
| Phenol | 3-(Bromomethyl)pyridine | O-Alkylated Phenol | Acetone | K₂CO₃ | Reflux | ~90-98 |
| Thiophenol | 4-(Bromomethyl)pyridine hydrobromide | S-Alkylated Thiol | EtOH | NaOEt | RT | >90 |
| Diethylamine | 2-Bromo-5-(bromomethyl)thiophene | N-Alkylated Amine | CH₃CN | Et₃N | RT | ~80-90 |
Note: These yields are illustrative and can vary significantly based on the specific substrates and reaction conditions.
Visualizing Reaction Pathways and Workflows
General N-Alkylation Workflow
Caption: Workflow for the N-alkylation of an amine.
Signaling Pathway for Synthesis of a Hypothetical Biologically Active Molecule
Caption: Synthetic pathway to a bioactive molecule.
Conclusion
This compound is a valuable reagent for the introduction of the 2-methyl-5-pyridinylmethyl group into organic molecules. Its high reactivity makes it suitable for a range of nucleophilic substitution reactions, particularly in the synthesis of nitrogen- and oxygen-containing heterocycles with potential biological activity. While direct comparative studies are not abundant, its performance can be inferred to be superior to its chloro-analogue and potentially comparable to its tosyloxy-analogue, offering a good balance between reactivity and stability. The provided protocols and workflows serve as a general guide for researchers looking to employ this versatile building block in their synthetic endeavors. Further research into the quantitative comparison of this reagent with its alternatives would be beneficial to the scientific community.
Safety Operating Guide
Proper Disposal of 5-(Bromomethyl)-2-methylpyridine hydrobromide: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-(Bromomethyl)-2-methylpyridine hydrobromide, a compound that requires careful management due to its hazardous properties. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard Profile and Safety Summary
This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling and disposal.
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | P264, P270, P301+P312+P330, P501 | |
| Acute Toxicity, Dermal (Category 4) | Harmful in contact with skin.[1] | - | |
| Acute Toxicity, Inhalation (Category 4) | Harmful if inhaled.[1] | - | |
| Skin Irritation (Category 2) | Causes skin irritation.[1][2] | P264, P280, P302+P352, P332+P313, P362[2] | |
| Serious Eye Irritation (Category 2A) | Causes serious eye irritation.[1][2] | P264, P280, P305+P351+P338, P337+P313[2] |
Experimental Protocol: Disposal Procedure
This protocol outlines the step-by-step methodology for the safe disposal of this compound waste, including unused product and contaminated materials.
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use.
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Lab Coat: A full lab coat or chemical-resistant apron.
-
Respiratory Protection: For handling larger quantities or in case of dust formation, use a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.
Waste Segregation and Collection
-
Solid Waste: Collect unused this compound and any materials contaminated with it (e.g., weighing paper, contaminated paper towels) in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: If the compound has been dissolved in a solvent, collect the solution in a separate, labeled hazardous waste container designated for halogenated organic waste.
-
Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with the chemical must be placed in a designated sharps container for hazardous waste.
-
Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous waste. Dispose of the rinsed container as unused product.
Spill Management
In the event of a spill, follow these procedures:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or dry earth).
-
Avoid generating dust.[4]
-
Sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[4]
-
Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) department or emergency response team.
-
Prevent entry into the affected area.
-
If safe to do so, increase ventilation to the area.
-
Final Disposal
-
Licensed Disposal Company: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.
-
Incineration: A common disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2] This should only be performed by qualified personnel at a licensed facility.
-
Regulatory Compliance: Always adhere to all federal, state, and local regulations regarding hazardous waste disposal.[2] Do not allow the chemical or its containers to enter drains, sewers, or waterways.[2]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-(Bromomethyl)-2-methylpyridine hydrobromide
Essential Safety and Handling Guide for 5-(Bromomethyl)-2-methylpyridine hydrobromide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and drug development professionals to ensure laboratory safety and regulatory compliance.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.[1]
The GHS pictogram associated with these hazards is GHS07, indicating a health hazard.[7]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[8] | Protects against splashes and airborne particles that can cause serious eye irritation.[2][3][5][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[9][10] | Prevents skin contact, which can cause irritation.[7] |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin exposure.[7] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or inadequate ventilation.[7] | Prevents inhalation of dust or vapors, which can cause respiratory tract irritation. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7][11] |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice or attention.[2][3][12] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice or attention.[2][3][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][7][12] |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
-
Preparation and Engineering Controls :
-
Donning Personal Protective Equipment (PPE) :
-
Before handling, put on all required PPE as specified in the table above.
-
-
Handling the Compound :
-
Storage :
-
Spill Management :
-
Minor Spills :
-
Major Spills :
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste material, including unused compound and any contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed, and compatible waste container.[7]
-
-
Waste Treatment and Disposal :
-
Waste containing this compound should be treated as hazardous waste.[7]
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.[7]
-
It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system, in accordance with local regulations.[2]
-
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C7H9Br2N | CID 22145605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


